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  • Product: 5-Bromopyridine-3-carbothioamide
  • CAS: 890093-82-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 5-Bromopyridine-3-carbothioamide: A Comprehensive Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional small-molecule scaffolds are the cornerstone of accelerated drug discovery. 5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional small-molecule scaffolds are the cornerstone of accelerated drug discovery. 5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) represents a highly versatile, electron-deficient heterocyclic building block. The presence of a primary carbothioamide group provides an ideal nucleophilic center for heterocycle synthesis (e.g., thiazoles), while the bromine atom at the 5-position serves as a robust handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

This technical guide provides a deep dive into the physicochemical profiling, analytical validation, and synthetic methodologies associated with this scaffold, specifically highlighting its critical role in synthesizing CCR6 receptor antagonists for autoimmune disease therapies[1].

Physicochemical Profiling & Structural Elucidation

To ensure the integrity of your synthetic workflows, rigorous analytical validation of the starting material is mandatory. A self-validating analytical system must be established before initiating any complex synthesis.

Fundamental Properties

Understanding the baseline properties of 5-Bromopyridine-3-carbothioamide is essential for predicting chromatographic behavior and ionization efficiency in mass spectrometry[2].

Table 1: Physicochemical and Structural Properties

PropertyValueAnalytical Significance
Molecular Formula C₆H₅BrN₂SBaseline for isotopic pattern calculations.
Monoisotopic Mass 215.93568 DaTarget for High-Resolution Mass Spectrometry (HRMS)[2].
SMILES C1=C(C=NC=C1Br)C(=S)NUsed for in silico predictive modeling[3].
InChIKey QYDLEPAVFFXKAZ-UHFFFAOYSA-NUnique database identifier for cross-referencing[2].
Analytical Validation Protocol (LC-HRMS & NMR)

When validating this compound, do not merely look for the exact mass; analyze the isotopic signature and electronic shielding.

  • Mass Spectrometry (LC-HRMS): The presence of the bromine atom provides a built-in diagnostic tool. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. When ionizing via Electrospray Ionization (ESI+), you must observe a distinct doublet for the [M+H]+ adduct at m/z 216.94296 and m/z 218.94096. This isotopic signature acts as a self-validating check; if the 1:1 doublet is missing, the bromopyridine core has been degraded or dehalogenated.

  • Ion Mobility Spectrometry: For advanced structural confirmation, the predicted Collision Cross Section (CCS) for the [M+H]+ adduct is 126.3 Ų, and 138.9 Ų for the [M+Na]+ adduct[3].

  • Nuclear Magnetic Resonance (¹H NMR): The pyridine ring protons are highly deshielded due to the synergistic electron-withdrawing effects of the heterocyclic nitrogen, the carbothioamide group, and the halogen. Expect the protons at positions 2, 4, and 6 to appear significantly downfield (typically >8.0 ppm in DMSO-d6).

Synthetic Utility: The Hantzsch Thiazole Synthesis

The most prominent application of 5-Bromopyridine-3-carbothioamide is its use as a nucleophilic precursor in the Hantzsch thiazole synthesis[1]. By reacting the carbothioamide with an α-haloketone (such as chloroacetone), chemists can rapidly construct complex, bi-heterocyclic systems like 2-(5-bromopyridin-3-yl)-4-methylthiazole.

Causality of Experimental Design

The Hantzsch synthesis typically proceeds via a thiohemiaminal intermediate. The critical challenge is driving the subsequent dehydration and cyclization steps to completion without causing the debromination of the pyridine ring. The protocol below utilizes mild thermal conditions over an extended period (80°C for 5 days) rather than harsh microwave irradiation[4]. This thermodynamic control ensures complete aromatization of the thiazole ring while preserving the aryl bromide for future cross-coupling.

Step-by-Step Experimental Protocol

Reference Protocol adapted from CCR6 Modulator Synthesis workflows[4].

Reagents & Materials:

  • 5-bromopyridine-3-carbothioamide: 150 mg (0.69 mmol)

  • Chloroacetone: 66 µL (excess)

  • Solvent: Absolute Ethanol (EtOH), 5 mL

Workflow:

  • Reaction Initiation: Dissolve 150 mg of 5-bromopyridine-3-carbothioamide in 5 mL of EtOH in a sealed reaction vial. Add 66 µL of chloroacetone.

  • Thermodynamic Cyclization: Stir the mixture at 80°C for 5 days. Causality: The extended time at moderate heat allows the initial nucleophilic attack of the sulfur onto the α-carbon to proceed, followed by the slower intramolecular attack of the nitrogen and subsequent dehydration (-H₂O, -HCl) to form the fully aromatic thiazole.

  • Workup: Evaporate the reaction mixture to absolute dryness under reduced pressure to remove EtOH and residual chloroacetone.

  • Purification: Purify the crude residue via automated Flash Column Chromatography (e.g., Biotage system using a SNAP 10g silica cartridge).

    • Solvent System: Solvent A (Heptane) / Solvent B (Ethyl Acetate).

    • Gradient: 10% B over 2 Column Volumes (CV), ramp 10% to 30% B over 2 CV, hold at 30% B over 2 CV.

  • Validation: Isolate the brown solid (Yield: ~121 mg). Confirm purity via LC-MS (Target retention time tR​ = 0.89 min, observing the brominated isotopic doublet)[4].

Hantzsch A 5-Bromopyridine-3- carbothioamide C Thiohemiaminal Intermediate A->C Nucleophilic Attack (S) B Chloroacetone (Electrophile) B->C alpha-Carbon D Cyclization & Dehydration C->D Intramolecular Attack (N) E 2-(5-bromopyridin-3-yl) -4-methylthiazole D->E -H2O, -HCl (80°C, 5 Days)

Fig 1. Mechanistic workflow of the Hantzsch thiazole synthesis.

Pharmacological Application: CCR6 Receptor Modulation

Why invest resources into synthesizing 2-(5-bromopyridin-3-yl)-4-methylthiazole derivatives? These scaffolds are highly prized in the development of CCR6 receptor modulators [1].

The Biological Rationale

CCR6 is a G-protein coupled receptor (GPCR) that binds exclusively to the chemokine CCL20 (also known as Macrophage Inflammatory Protein 3α, or MIP-3α)[4]. The CCL20-CCR6 axis is a primary driver of leukocyte trafficking, specifically recruiting CCR6+ T-cells to inflamed tissues.

In autoimmune disorders like Rheumatoid Arthritis (RA) , CCL20 is highly overexpressed in the synovial fluid, leading to chronic joint inflammation[4]. By utilizing the 5-bromopyridine-3-carbothioamide-derived thiazole as a core scaffold, medicinal chemists can append various functional groups (via the bromine handle) to create potent, competitive antagonists that block CCL20 from binding to CCR6, thereby halting the inflammatory cascade.

CCR6_Pathway CCL20 CCL20 (MIP-3α) Ligand CCR6 CCR6 Receptor (GPCR) CCL20->CCR6 Binds & Activates GProt G-Protein Activation (Gαi/q) CCR6->GProt Signal Transduction Antagonist Thiazole Derivative (CCR6 Antagonist) Antagonist->CCR6 Blocks (Competitive Inhibition) Effectors Calcium Mobilization & PI3K/Akt Pathway GProt->Effectors Intracellular Cascade Outcome Leukocyte Trafficking (Rheumatoid Arthritis) Effectors->Outcome Cell Migration to Synovium

Fig 2. CCL20-CCR6 signaling pathway and the pharmacological intervention point.

Conclusion

5-Bromopyridine-3-carbothioamide is far more than a simple reagent; it is a strategically designed molecular lynchpin. By understanding its unique mass spectrometric signatures and leveraging its dual reactivity (nucleophilic thioamide and electrophilic aryl bromide), researchers can reliably construct complex thiazole libraries. These libraries remain at the forefront of targeted therapies for debilitating autoimmune diseases like Rheumatoid Arthritis.

References

  • PubChemLite - 5-bromopyridine-3-carbothioamide (C6H5BrN2S). Université du Luxembourg.
  • 5-bromopyridine-3-carbothioamide | 890093-82-0. Sigma-Aldrich.
  • WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators. Google Patents.
  • WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators (Synthesis Details). Google Patents.

Sources

Exploratory

5-Bromopyridine-3-carbothioamide: Physicochemical Characterization, Synthetic Utility, and Analytical Validation in Drug Discovery

Executive Summary 5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) is a highly versatile heteroaromatic building block utilized extensively in modern medicinal chemistry. With a molecular formula of C6H5BrN2S and a mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) is a highly versatile heteroaromatic building block utilized extensively in modern medicinal chemistry. With a molecular formula of C6H5BrN2S and a molecular weight of 217.09 g/mol , this compound serves as a critical intermediate in the synthesis of complex heterocycles, most notably thiazole-containing antagonists. Its dual-functional nature—featuring both a cross-coupling-ready aryl bromide and a nucleophilic thioamide—makes it an indispensable scaffold for developing targeted therapeutics, including CCR6 receptor modulators for autoimmune disorders[1].

Physicochemical Profiling & Structural Dynamics

The structural architecture of 5-Bromopyridine-3-carbothioamide dictates its reactivity and analytical behavior. The pyridine ring is electron-deficient, rendering the bromine atom at the 5-position highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Conversely, the thioamide group at the 3-position is a potent bis-nucleophile, primed for condensation reactions with α-haloketones to form stable 5-membered heterocycles[1].

Table 1: Core Physicochemical Parameters

ParameterValueReference
CAS Registry Number 890093-82-0
Molecular Formula C6H5BrN2S[2]
Molecular Weight 217.09 g/mol
Monoisotopic Mass 215.93568 Da[3]
SMILES String C1=C(C=NC=C1Br)C(=S)N[2]

Synthetic Utility: Thiazole Cyclization for CCR6 Modulators

In drug development, 5-Bromopyridine-3-carbothioamide is frequently deployed in Hantzsch thiazole syntheses. A prominent application is the generation of selective CCR6 inhibitors, which are critical in modulating Th17-driven autoimmune pathways such as arthritis[1]. The thioamide sulfur acts as the initial nucleophile, attacking an electrophilic α-carbon, followed by intramolecular dehydration to form the thiazole ring.

Protocol 1: Synthesis of Thiazole Intermediates (Hantzsch Cyclization)

Rationale: Ethanol is selected as a protic solvent to stabilize the transition state via hydrogen bonding during the initial nucleophilic attack of the sulfur atom. The extended reaction time (5 days) under thermodynamic control ensures complete dehydration and cyclization of the sterically hindered intermediate[1].

  • Preparation: Charge a dry, argon-purged reaction vial with 5-bromopyridine-3-carbothioamide (150 mg, ~0.69 mmol).

  • Solvation: Suspend the solid in 5 mL of anhydrous ethanol (EtOH). Ensure complete dissolution or a uniform slurry.

  • Electrophile Addition: Add chloroacetone (66 µL, ~0.83 mmol, 1.2 eq) dropwise at room temperature.

    • Self-Validation Check: The slight stoichiometric excess of chloroacetone compensates for its volatility and ensures the complete consumption of the thioamide starting material.

  • Thermal Activation: Seal the vial and heat the mixture to 80°C with continuous magnetic stirring for 5 days[1].

  • Concentration: Cool the reaction to room temperature and evaporate the solvent to dryness under reduced pressure.

  • Purification: Purify the resulting brown solid residue via automated flash column chromatography (e.g., Biotage SNAP) using a Heptane/Ethyl Acetate gradient (10% to 30% EA) to isolate the pure thiazole derivative[1].

SynthWorkflow A 5-Bromopyridine-3-carbothioamide (Nucleophile) C Solvent: Ethanol Temp: 80°C (5 Days) A->C B Chloroacetone (Electrophile) B->C D S-Alkylation Intermediate C->D Nucleophilic Attack E Dehydration & Cyclization D->E Intramolecular Condensation F Thiazole Derivative (CCR6 Modulator Precursor) E->F

Fig 1: Hantzsch thiazole synthesis workflow for CCR6 modulator precursors.

Mechanistic Role in Disease Modeling (CCR6/CCL20 Axis)

Derivatives synthesized from 5-Bromopyridine-3-carbothioamide are potent modulators of the CCR6 receptor. CCR6 is predominantly expressed on Th17 cells and binds exclusively to the chemokine CCL20 (MIP-3α)[1]. Overactivation of this axis drives the recruitment of inflammatory cells into tissues, exacerbating conditions like rheumatoid arthritis. By utilizing the thioamide to build a sterically optimized thiazole antagonist, researchers can effectively block CCL20 binding, thereby halting downstream G-protein coupled phospholipase C (PLC) activation and subsequent calcium mobilization.

CCR6Pathway CCL20 CCL20 (Ligand) CCR6 CCR6 Receptor (Th17 Cells) CCL20->CCR6 Binds G_Protein G-alpha-i Protein CCR6->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Calcium Calcium Mobilization PLC->Calcium Inflammation Autoimmune Inflammation (Arthritis) Calcium->Inflammation Inhibitor Thiazole Antagonist (Derived from Thioamide) Inhibitor->CCR6 Blocks

Fig 2: CCL20/CCR6 signaling axis and its inhibition by thioamide-derived antagonists.

Analytical Validation Protocols

To ensure the integrity of 5-Bromopyridine-3-carbothioamide before synthesis, rigorous analytical validation is required. The compound's polar surface area and halogenation necessitate specific chromatographic and spectrometric conditions.

Protocol 2: LC-MS/MS and HPLC-UV Validation

Rationale: A weakly acidic mobile phase (0.1% Formic Acid) is critical to maintain the thioamide in its protonated state, preventing peak tailing on the C18 stationary phase and enhancing ionization efficiency in positive ESI mode.

  • Sample Preparation: Dissolve 1 mg of 5-Bromopyridine-3-carbothioamide in 1 mL of HPLC-grade Methanol. Dilute to 10 µg/mL with the initial mobile phase.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.

  • Detection (UV): Monitor at 254 nm (optimal for the conjugated pyridine-thioamide system).

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 350°C.

    • Self-Validation Check: Look for the characteristic bromine isotopic doublet (~1:1 ratio) at m/z 216.9 and 218.9 [M+H]+ to confirm the presence of the intact brominated scaffold.

Table 2: Predicted ESI-MS Adduct Profiling (Data derived from standardized collision cross-section (CCS) predictive models[2])

Adduct SpeciesPredicted m/zPredicted CCS (Ų)
[M+H]+ 216.94126.3
[M+Na]+ 238.92138.9
[M-H]- 214.93131.6
[M+NH4]+ 233.97147.5

References

  • [3] Explore - PubChemLite - S: 5-bromopyridine-3-carbothioamide. uni.lu. 3

  • [2] 5-bromopyridine-3-carbothioamide (C6H5BrN2S) - PubChemLite. uni.lu. 2

  • CAS 890093-82-0 | Sigma-Aldrich. sigmaaldrich.com.

  • [1] WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators. Google Patents. 1

  • 238058 - Sigma-Aldrich (5-bromopyridine-3-carbothioamide). sigmaaldrich.com.

Sources

Foundational

5-Bromopyridine-3-carbothioamide: A Technical Guide to its Potential Pharmaceutical Applications

Abstract This technical guide provides a comprehensive overview of the potential pharmaceutical applications of 5-Bromopyridine-3-carbothioamide, a heterocyclic compound with significant therapeutic promise. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the potential pharmaceutical applications of 5-Bromopyridine-3-carbothioamide, a heterocyclic compound with significant therapeutic promise. While direct experimental data on this specific molecule is emerging, this document synthesizes information from closely related pyridine and carbothioamide analogs to build a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. A central focus is its potential as a kinase inhibitor, particularly targeting the p38 MAP kinase pathway. This guide details a plausible synthetic route, predicted physicochemical properties, and in-depth, field-proven experimental protocols for the evaluation of its biological activities. All assertions are grounded in authoritative scientific literature to ensure the highest degree of scientific integrity.

Introduction: The Therapeutic Potential of the Pyridine-Carbothioamide Scaffold

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The introduction of a carbothioamide group often enhances or confers specific biological activities, with many thioamide-containing compounds demonstrating interesting pharmacological profiles.[4] The subject of this guide, 5-Bromopyridine-3-carbothioamide, combines these two key pharmacophores with a bromine substituent at the 5-position of the pyridine ring. Halogenation, particularly bromination, is a common strategy in drug design to modulate the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity.[5][6]

This guide will explore the untapped potential of 5-Bromopyridine-3-carbothioamide, providing a roadmap for researchers and drug development professionals to investigate its therapeutic applications.

Synthesis and Physicochemical Properties

While a definitive, published synthesis for 5-Bromopyridine-3-carbothioamide is not widely available, a highly plausible and efficient synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 5-bromonicotinic acid.

Step 1: Synthesis of 5-Bromonicotinonitrile.

The first step involves the conversion of 5-bromonicotinic acid to 5-bromonicotinonitrile. This can be achieved through a multi-step, one-pot reaction involving chlorination followed by amination and dehydration.[7]

Step 2: Thionation of 5-Bromonicotinonitrile.

The nitrile group of 5-bromonicotinonitrile can then be converted to a carbothioamide using a thionating agent such as Lawesson's reagent. This reaction is a well-established method for the synthesis of thioamides from nitriles and generally proceeds with high yields.[8][9] The addition of a Lewis acid like boron trifluoride-diethyl ether complex can facilitate this conversion.[8]

Synthetic Pathway 5-Bromonicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinonitrile 5-Bromonicotinonitrile 5-Bromonicotinic Acid->5-Bromonicotinonitrile 1. SOCl2 2. NH4OH 3. POCl3 5-Bromopyridine-3-carbothioamide 5-Bromopyridine-3-carbothioamide 5-Bromonicotinonitrile->5-Bromopyridine-3-carbothioamide Lawesson's Reagent

Figure 1: Proposed synthesis of 5-Bromopyridine-3-carbothioamide.

Physicochemical Properties

The predicted physicochemical properties of 5-Bromopyridine-3-carbothioamide are summarized in the table below. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.

PropertyPredicted ValueSource
Molecular FormulaC6H5BrN2S[10]
Molecular Weight217.09 g/mol [11]
XlogP (predicted)1.0[10]
Melting Point139-140 °C[11]

Potential Pharmaceutical Applications

Based on the extensive literature on related compounds, 5-Bromopyridine-3-carbothioamide is a prime candidate for investigation in several therapeutic areas.

Anticancer Activity

The pyridine and carbothioamide moieties are present in numerous compounds with demonstrated anticancer activity.[12][13] The 5-bromopyridine scaffold, in particular, is a key component of many kinase inhibitors.[14]

3.1.1. Proposed Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[15] The pyridine scaffold is known to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[16] Specifically, the 5-bromopyridine moiety has been successfully utilized in the development of potent and selective p38 MAP kinase inhibitors.[17][18] p38 MAP kinase is a key player in inflammatory responses and its inhibition is a promising strategy for treating various diseases, including cancer.[19]

It is hypothesized that 5-Bromopyridine-3-carbothioamide could act as a Type I kinase inhibitor, competing with ATP for binding to the kinase active site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carbothioamide group can form additional interactions within the binding pocket. The bromine atom can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Kinase Inhibition cluster_kinase Kinase Active Site ATP ATP Binding Pocket Binding Pocket ATP->Binding Pocket Binds 5-Bromopyridine-3-carbothioamide 5-Bromopyridine-3-carbothioamide 5-Bromopyridine-3-carbothioamide->Binding Pocket Competitively Binds Cell Proliferation Cell Proliferation 5-Bromopyridine-3-carbothioamide->Cell Proliferation Inhibits Phosphorylation Phosphorylation Binding Pocket->Phosphorylation Leads to Phosphorylation->Cell Proliferation Promotes

Figure 2: Proposed mechanism of kinase inhibition.

3.1.2. Potential as an Anti-Angiogenic Agent

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[17] Many kinase inhibitors, particularly those targeting pathways involving VEGFR, exhibit anti-angiogenic properties.[20] Given the potential of 5-Bromopyridine-3-carbothioamide to inhibit kinases involved in cell signaling, it is plausible that it could also disrupt the signaling cascades that drive angiogenesis.

Antimicrobial Activity

Thiosemicarbazide and its derivatives are well-documented for their broad-spectrum antimicrobial activities.[1][21][22] The mechanism of action is often attributed to the chelation of metal ions essential for microbial enzyme function or the inhibition of key metabolic pathways. The pyridine ring itself is also a common feature in many antimicrobial drugs.[3] Therefore, 5-Bromopyridine-3-carbothioamide is a promising candidate for development as a novel antibacterial or antifungal agent.

Anti-inflammatory Activity

The p38 MAP kinase pathway is a central regulator of inflammatory responses.[19] As previously discussed, the 5-bromopyridine scaffold is a known feature of p38 MAP kinase inhibitors. By inhibiting p38 MAP kinase, 5-Bromopyridine-3-carbothioamide could potentially suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for the treatment of inflammatory diseases.[23]

Experimental Protocols

To validate the therapeutic potential of 5-Bromopyridine-3-carbothioamide, a series of in vitro experiments are recommended. The following protocols are based on standard, field-proven methodologies.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines should be used, such as MCF-7 (breast), A549 (lung), and PC-3 (prostate).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 5-Bromopyridine-3-carbothioamide for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).[2]

4.1.2. p38 MAP Kinase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of the compound on p38 MAP kinase activity.

  • Reagents: Recombinant p38α kinase, ATF2 (a p38 substrate), and ATP.

  • Procedure:

    • Pre-incubate the p38α kinase with varying concentrations of 5-Bromopyridine-3-carbothioamide.

    • Initiate the kinase reaction by adding ATF2 and ATP.

    • Incubate for a specified time at 30°C.

    • Terminate the reaction.

    • Detect the level of phosphorylated ATF2 using a phospho-specific antibody via Western blotting or an ELISA-based method.[16]

4.1.3. In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Coat a 96-well plate with Matrigel.

    • Seed HUVECs on the Matrigel in the presence of various concentrations of 5-Bromopyridine-3-carbothioamide.

    • Incubate for 6-18 hours.

    • Visualize the tube formation using a microscope and quantify the tube length and number of branch points.[10][18]

Experimental Workflow Synthesis Synthesis Characterization Characterization Synthesis->Characterization In Vitro Screening In Vitro Screening Characterization->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Lead Optimization Lead Optimization Anticancer Assays->Lead Optimization Antimicrobial Assays->Lead Optimization Anti-inflammatory Assays->Lead Optimization

Figure 3: A logical workflow for the preclinical evaluation of 5-Bromopyridine-3-carbothioamide.

In Vitro Antimicrobial Susceptibility Testing

4.2.1. Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of 5-Bromopyridine-3-carbothioamide in a 96-well plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[8]

Conclusion and Future Directions

5-Bromopyridine-3-carbothioamide represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The strong theoretical and literature-based evidence for its potential anticancer, antimicrobial, and anti-inflammatory activities warrants its synthesis and thorough biological evaluation. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Future research should focus on the synthesis and characterization of this compound, followed by a comprehensive in vitro screening to confirm its biological activities and elucidate its mechanism of action. Positive in vitro results would then justify further preclinical development, including in vivo efficacy and toxicity studies.

References

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  • Cell Signaling Technology. (2016). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Beilstein-Institut. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 856-864.
  • Reaction Biology. Angiogenesis Assay Service for Drug Discovery.
  • Cytoskeleton, Inc. p38 MAP Kinase Assay.
  • Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
  • Chem-Impex. 5-Bromopyridine-3-carboxylic acid.
  • Gallo, G., et al. (2015). A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. British Journal of Pharmacology, 172(14), 3485-3500.
  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12).
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  • Bioinformation. (2023). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Siddique, M. A. B., et al. (2025). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. Journal of Primeasia University, 6(1), 1-11.
  • ResearchGate. Docking of p38 MAP kinase with (a) SB 203580 and (b) compound 5c in 2D...
  • Wu, G. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 21(8), 559-560.
  • Smolecule. (2023). Buy 5-Bromonicotinonitrile | 35590-37-5.
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Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromopyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyridine Carbothioamide Scaffold The pyridine carbothioamide moiety is a significant pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine Carbothioamide Scaffold

The pyridine carbothioamide moiety is a significant pharmacophore in medicinal chemistry and drug discovery. The replacement of the carbonyl oxygen of an amide with a sulfur atom to form a thioamide can profoundly alter the molecule's physicochemical properties. This modification can enhance biological activity, improve metabolic stability, and modulate cell permeability. 5-Bromopyridine-3-carbothioamide, in particular, serves as a versatile building block for the synthesis of more complex molecules, with the bromine atom providing a convenient handle for further functionalization through various cross-coupling reactions. This guide provides a detailed exploration of the primary synthetic routes to 5-Bromopyridine-3-carbothioamide, with a focus on practical experimental protocols and the underlying chemical principles.

Primary Synthetic Strategy: Thionation of 5-Bromonicotinamide

The most direct and widely employed method for the synthesis of 5-Bromopyridine-3-carbothioamide is the thionation of its corresponding amide, 5-bromonicotinamide. This transformation involves the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). Among the various thionating agents available, Lawesson's reagent has emerged as the preferred choice for this reaction due to its mildness, efficiency, and broad functional group tolerance.

The Role and Mechanism of Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a sulfur- and phosphorus-containing organic compound that is highly effective for the thionation of carbonyl compounds, including amides. The reaction mechanism is thought to proceed through a [2+2] cycloaddition between the carbonyl group of the amide and a reactive dithiophosphine ylide, which is in equilibrium with the dimeric Lawesson's reagent in solution. This cycloaddition forms a transient four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which is propelled by the formation of a thermodynamically stable phosphorus-oxygen double bond, yielding the desired thioamide and a phosphorus-containing byproduct.

thionation_mechanism Amide 5-Bromonicotinamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + Lawesson's Reagent LR Lawesson's Reagent LR->Intermediate Thioamide 5-Bromopyridine-3-carbothioamide Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: General mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Thionation of 5-Bromonicotinamide

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Bromopyridine-3-carbothioamide from 5-bromonicotinamide using Lawesson's reagent.

Materials:

  • 5-Bromonicotinamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or other high-boiling aprotic solvent like dioxane)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography eluent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinamide (1.0 eq) and Lawesson's reagent (0.5 - 0.6 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension. The use of an anhydrous solvent is crucial to prevent the hydrolysis of Lawesson's reagent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting amide has been completely consumed. This can take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude residue will contain the desired thioamide and phosphorus byproducts. A significant challenge in reactions with Lawesson's reagent is the removal of these byproducts, which often have similar polarities to the product.

    • Aqueous Work-up: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with copious amounts of water to remove some of the water-soluble phosphorus byproducts.[1] Follow with a brine wash.

    • Chromatography-Free Work-up (Recommended for larger scale): An alternative and often more effective method involves decomposing the phosphorus byproduct. After cooling the reaction mixture, an excess of a diol like ethylene glycol can be added, and the mixture is stirred at an elevated temperature (e.g., 95°C).[2][3] This converts the byproduct into more polar species that can be more easily separated. Following this treatment, a standard liquid-liquid extraction can be performed.[4][5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 5-Bromopyridine-3-carbothioamide.

ParameterConditionRationale
Solvent Anhydrous Toluene or DioxaneHigh boiling point allows for necessary reaction temperature; aprotic nature prevents reagent decomposition.
Temperature Reflux (~110 °C for Toluene)Provides sufficient energy to overcome the activation barrier of the reaction.
Lawesson's Reagent 0.5 - 0.6 equivalentsStoichiometrically, 0.5 equivalents are needed per amide. A slight excess can ensure complete conversion.
Work-up Aqueous wash or ethylene glycol treatmentCrucial for removing the phosphorus-containing byproducts from Lawesson's reagent.
Purification Silica Gel ChromatographyStandard method for isolating the pure thioamide from any remaining impurities.

Alternative Synthetic Route: From 5-Bromo-3-cyanopyridine

An alternative approach to 5-Bromopyridine-3-carbothioamide involves the conversion of the nitrile group of 5-bromo-3-cyanopyridine into a thioamide. This method is a well-established transformation in organic chemistry, although specific literature for the direct synthesis of 5-Bromopyridine-3-carbothioamide via this route is less common.

Conceptual Workflow

The conversion of a nitrile to a thioamide typically involves the addition of a sulfur nucleophile, such as hydrogen sulfide (H₂S) or its salts (e.g., sodium hydrosulfide, NaHS), often in the presence of a base like pyridine or triethylamine. The reaction proceeds through the nucleophilic attack of the sulfur species on the electrophilic carbon of the nitrile, followed by protonation to yield the thioamide.

nitrile_route Nitrile 5-Bromo-3-cyanopyridine Thioamide 5-Bromopyridine-3-carbothioamide Nitrile->Thioamide + H₂S or equivalent (e.g., NaHS)

Caption: Conceptual pathway for the synthesis of 5-Bromopyridine-3-carbothioamide from its nitrile precursor.

Considerations for the Nitrile Route:

  • Reagents: Hydrogen sulfide is a toxic gas and requires careful handling in a well-ventilated fume hood. Safer alternatives like sodium hydrosulfide or ammonium polysulfide are often preferred.

  • Solvent and Base: The reaction is typically carried out in a polar solvent like pyridine, which can also act as a base, or in an alcohol with a base such as triethylamine or ammonia.

  • Reaction Conditions: The reaction may require elevated temperatures and pressure, particularly when using gaseous hydrogen sulfide.

Synthesis of Starting Materials

A comprehensive guide necessitates an understanding of the synthesis of the key starting materials.

Synthesis of 5-Bromonicotinamide

5-Bromonicotinamide is typically prepared from the commercially available 5-bromonicotinic acid. The synthesis is a two-step process:

  • Activation of the Carboxylic Acid: 5-Bromonicotinic acid is first converted to a more reactive acyl chloride. This is commonly achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6]

  • Amidation: The resulting 5-bromonicotinoyl chloride is then reacted with ammonia (or an ammonium salt) to form the primary amide, 5-bromonicotinamide.

Synthesis of 5-Bromo-3-cyanopyridine

5-Bromo-3-cyanopyridine is a commercially available starting material. For researchers interested in its synthesis, several methods have been reported, including the Sandmeyer reaction of 3-amino-5-bromopyridine or the cyanation of a suitable 3,5-dihalopyridine precursor.

Conclusion

The synthesis of 5-Bromopyridine-3-carbothioamide is most reliably and efficiently achieved through the thionation of 5-bromonicotinamide using Lawesson's reagent. This method is well-documented and offers good yields with a straightforward, albeit careful, work-up procedure. The alternative route from 5-bromo-3-cyanopyridine presents a viable, though less documented, option that leverages a classical organic transformation. The choice of synthetic route will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research or development program. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable heterocyclic building block.

References

  • BenchChem. (2025). 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals.
  • BenchChem. (2025). Technical Support Center: Column-Free Workup for Reactions Using Lawesson's Reagent.
  • Caddick, S. (2001). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
  • Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812.
  • Hu, Y., et al. (2021).
  • Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.

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Protocols & Analytical Methods

Method

Application Notes & Protocols for the Hantzsch Thiazole Synthesis: A Focused Guide on 5-Bromopyridine-3-carbothioamide

Abstract This document provides a comprehensive technical guide for the synthesis of novel thiazole derivatives utilizing 5-Bromopyridine-3-carbothioamide as a key building block. The Hantzsch thiazole synthesis, a class...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of novel thiazole derivatives utilizing 5-Bromopyridine-3-carbothioamide as a key building block. The Hantzsch thiazole synthesis, a classic and robust condensation reaction, is detailed from its core mechanism to practical, step-by-step laboratory protocols.[1][2] This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to ensure experimental success. We delve into the causality behind procedural choices, provide troubleshooting advice, and present data in a clear, accessible format. The protocols herein are designed to be self-validating, enabling the synthesis of a diverse library of 4,5-disubstituted-2-(5-bromopyridin-3-yl)thiazoles, compounds of significant interest in modern pharmaceutical research.[3][4]

Introduction: The Enduring Relevance of the Hantzsch Synthesis

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry.[1] The reaction facilitates the construction of the thiazole ring, a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[4][5] Its enduring appeal lies in its operational simplicity, the use of readily available starting materials, and consistently high yields of stable, aromatic products.[3][5]

The fundamental transformation involves the cyclocondensation of an α-haloketone with a thioamide.[1][5] This guide specifically focuses on the use of 5-Bromopyridine-3-carbothioamide, a versatile precursor that introduces a functionalized pyridine moiety into the final thiazole structure. The resulting 2,3'-bipyridinyl-thiazole framework is a key pharmacophore for developing novel chemical entities with potential applications ranging from antimicrobial to anticancer agents.[3][6]

The Reaction Mechanism: A Stepwise Pathway to Aromaticity

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Hantzsch synthesis proceeds through a well-established, multi-step pathway driven by the formation of a highly stable aromatic ring.[5][7]

  • Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This classic S_N2 displacement of the halide ion forms an S-alkylated intermediate.[3][5]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This step forges the five-membered ring, yielding a hydroxythiazoline intermediate.[3][5]

  • Dehydration and Aromatization: The final and irreversible step is the acid-catalyzed dehydration of the hydroxythiazoline. The elimination of a water molecule results in the formation of the thermodynamically stable, aromatic thiazole ring.[3] This final aromatization is the primary driving force for the reaction's high efficiency.[7]

Hantzsch_Mechanism Reactants α-Haloketone + 5-Bromopyridine-3-carbothioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 S_N2 Attack by Sulfur Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(5-Bromopyridin-3-yl)thiazole Derivative Intermediate2->Product Dehydration (-H₂O)

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Design & Protocols

The versatility of the Hantzsch synthesis allows for the creation of a diverse library of thiazole derivatives by simply varying the α-haloketone starting material. Below are detailed protocols for the synthesis of two distinct 2-(5-Bromopyridin-3-yl)thiazole derivatives.

General Experimental Workflow

The typical workflow is straightforward and can be adapted for parallel synthesis efforts, which is invaluable for structure-activity relationship (SAR) studies.[3]

Workflow A 1. Combine Thioamide & α-Haloketone in Solvent B 2. Heat Reaction Mixture (Reflux) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temp. C->D E 5. Neutralize & Precipitate (e.g., aq. Na₂CO₃) D->E F 6. Isolate by Filtration E->F G 7. Wash & Dry Product F->G H 8. Purify (Recrystallization) & Characterize G->H

Caption: General laboratory workflow for Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 2-(5-Bromopyridin-3-yl)-4-phenylthiazole

Objective: To synthesize 2-(5-Bromopyridin-3-yl)-4-phenylthiazole from 5-Bromopyridine-3-carbothioamide and 2-bromoacetophenone.

Materials & Reagents:

ReagentMW ( g/mol )MmolEquivalentsMass/Volume
5-Bromopyridine-3-carbothioamide218.085.01.01.09 g
2-Bromoacetophenone199.055.01.00.995 g
Ethanol (Absolute)46.07--25 mL
5% Sodium Carbonate (aq. solution)105.99--~40 mL

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Bromopyridine-3-carbothioamide (1.09 g, 5.0 mmol) and 2-bromoacetophenone (0.995 g, 5.0 mmol).

  • Solvent Addition: Add absolute ethanol (25 mL) and a magnetic stir bar to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The solids should dissolve upon heating.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.[5] The reaction is typically complete within 2-4 hours.

  • Cooling: Once the reaction is complete (disappearance of starting materials), remove the heating mantle and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 40 mL of 5% aqueous sodium carbonate solution.[3][5] Stir vigorously for 15 minutes. A solid precipitate will form.

    • Expert Insight: The initial product forms as an HBr salt, which is often soluble in the reaction solvent.[7] Neutralization with a base like Na₂CO₃ deprotonates the thiazole product, causing it to precipitate out of the aqueous solution.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove any inorganic salts, followed by a small amount of cold ethanol to facilitate drying.

  • Drying & Purification: Air-dry the solid on a watch glass.[5] The crude product is often of high purity. For further purification, recrystallize from hot ethanol.

  • Characterization: Determine the mass, percent yield, and melting point of the final product. Confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Synthesis of 2-(5-Bromopyridin-3-yl)-4-(4-fluorophenyl)thiazole

Objective: To demonstrate the versatility of the synthesis with a substituted α-haloketone.

Materials & Reagents:

ReagentMW ( g/mol )MmolEquivalentsMass/Volume
5-Bromopyridine-3-carbothioamide218.085.01.01.09 g
2-Bromo-1-(4-fluorophenyl)ethanone217.045.01.01.085 g
Ethanol (Absolute)46.07--25 mL
5% Sodium Carbonate (aq. solution)105.99--~40 mL

Procedure: Follow the exact same step-by-step procedure as outlined in Protocol 1 , substituting 2-bromo-1-(4-fluorophenyl)ethanone for 2-bromoacetophenone. Reaction times may vary slightly and should be confirmed by TLC analysis. This protocol highlights the tolerance of the reaction to electron-withdrawing groups on the phenyl ring of the α-haloketone.[8]

Troubleshooting and Expert Guidance

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive α-haloketone (decomposed).2. Insufficient heating or reaction time.3. Product remains dissolved after work-up.1. Use fresh or purified α-haloketone. These reagents can be lachrymatory and degrade over time.2. Ensure the reaction is at a full reflux and monitor carefully by TLC until completion.3. Ensure pH is basic (>8) after adding Na₂CO₃. If the product is still soluble, carefully remove the organic solvent under reduced pressure before filtration.
Formation of Side Products 1. Self-condensation of the α-haloketone.2. Hydrolysis of the thioamide.1. Use equimolar amounts of reactants. Adding the α-haloketone slowly to the heated thioamide solution can sometimes mitigate this.2. Ensure the use of anhydrous solvent for the reaction phase.
Difficult Purification The product is an oil or difficult to crystallize.1. After work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO₄), and concentrate in vacuo. Purify the resulting residue by column chromatography (silica gel).

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Retrieved from [Link]

  • Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 8(2), 257-266. Retrieved from [Link]

  • Bekkali, N., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 19680-19694. Retrieved from [Link]

  • Patel, R. B., et al. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives. International Journal of Chemical Sciences, 13(4), 1843-1852. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

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Application

Application Note: 5-Bromopyridine-3-carbothioamide as a Versatile Ligand Precursor in Coordination Chemistry and Drug Discovery

Target Audience: Researchers, inorganic chemists, materials scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale 5-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, inorganic chemists, materials scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) is a highly versatile, trifunctional small-molecule scaffold. As a Senior Application Scientist, I frequently recommend this building block for the rapid library generation of structurally diverse, electronically tuned multidentate ligands.

The molecular architecture of this precursor provides orthogonal reactivity pathways:

  • The Thioamide Moiety: The sulfur atom is highly nucleophilic, making it an ideal substrate for the Hantzsch thiazole synthesis . Reaction with α -haloketones yields a 3-(thiazol-2-yl)pyridine core. This creates an asymmetric bidentate N,N -coordination pocket structurally analogous to 2,2'-bipyridine, but with a lower lowest unoccupied molecular orbital (LUMO) energy—highly advantageous for stabilizing metal-to-ligand charge transfer (MLCT) states in photocatalysts.

  • The 5-Bromo Substituent: The bromide acts as a synthetic handle for late-stage functionalization via Suzuki-Miyaura cross-coupling . Located on the electron-deficient pyridine ring, it readily undergoes oxidative addition with Pd(0) catalysts, allowing researchers to extend the π -conjugated system to tune photophysical properties or adjust steric bulk.

Experimental Workflows & Protocols

The synthesis of advanced metal complexes from 5-bromopyridine-3-carbothioamide follows a three-stage orthogonal functionalization workflow.

Workflow A 5-Bromopyridine-3-carbothioamide (Ligand Precursor) B Hantzsch Thiazole Synthesis (Chloroacetone) A->B Cyclization C 5-Bromo-3-(thiazol-2-yl)pyridine (Bidentate N,N-Ligand) B->C Dehydration D Suzuki-Miyaura Coupling (Arylboronic Acid) C->D Pd Catalyst F Metal Complexation (e.g., Ru, Ir, Pt) C->F Direct Coordination E Extended pi-System Ligand (Tuned Photophysics) D->E Cross-Coupling E->F Coordination

Orthogonal functionalization workflow of 5-Bromopyridine-3-carbothioamide.

Protocol 1: Hantzsch Thiazole Synthesis of 5-Bromo-3-(4-methylthiazol-2-yl)pyridine

Causality & Design: Ethanol is selected as the solvent because it solubilizes the polar thioamide at reflux but acts as an antisolvent for the less polar thiazole product at 0 °C, enabling high-purity isolation by simple filtration without chromatography. Self-Validation: The reaction progresses from a yellow solution to a dark brown mixture. Complete consumption of the thioamide is confirmed by TLC, and the unique bromine isotope pattern validates the product in LC-MS.

  • Setup: Suspend 5-bromopyridine-3-carbothioamide (1.0 eq, 5.0 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.

  • Addition: Add chloroacetone (1.2 eq, 6.0 mmol) dropwise at room temperature. (Note: Chloroacetone is a lachrymator; perform strictly in a fume hood).

  • Cyclization: Heat the mixture to reflux (80 °C) for 24 hours. The mechanism proceeds via S-alkylation followed by intramolecular cyclization and dehydration .

  • Workup: Cool the reaction to room temperature, then chill in an ice bath for 2 hours to induce precipitation.

  • Validation: Check TLC (Silica, 1:1 Hexane:Ethyl Acetate). The precursor ( Rf​≈0.2 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Isolation: Filter the resulting precipitate, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

    • Expected LC-MS: [M+H]+

      m/z=255.0/257.0 (1:1 ratio confirming the presence of bromine).

Mechanism N1 Thioamide Sulfur Attack on alpha-Carbon N2 S-Alkylation Intermediate (Imino Thioether) N1->N2 N3 Thioamide Nitrogen Attack on Carbonyl N2->N3 Base promoted N4 Hydroxythiazoline Intermediate N3->N4 N5 Dehydration (-H2O) N4->N5 Acid/Heat N6 Aromatic Thiazole Ring (Coordinating N-donor) N5->N6

Mechanism of Hantzsch thiazole cyclization forming the coordinating N-donor.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

Causality & Design: Pd(dppf)Cl2​ is utilized because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step for electron-deficient heteroaryls. A biphasic 1,4-dioxane/water system ensures the simultaneous solubility of the organic ligand and the inorganic base ( K2​CO3​ ) required for transmetalation . Self-Validation: The successful coupling extends the π -conjugation, shifting the compound's fluorescence under a 365 nm UV lamp from dim blue to bright cyan.

  • Setup: In a Schlenk flask, combine 5-bromo-3-(4-methylthiazol-2-yl)pyridine (1.0 eq, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 1.2 mmol), and K2​CO3​ (3.0 eq, 3.0 mmol).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Catalyst: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%). Purge the system with argon for 10 minutes.

  • Reaction: Heat at 90 °C for 12 hours under vigorous stirring.

  • Validation: TLC (Silica, 2:1 Hexane:Ethyl Acetate) should show a highly fluorescent product spot ( Rf​≈0.5 ) under 365 nm UV light.

  • Purification: Extract with dichloromethane, dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

    • Expected LC-MS: [M+H]+ m/z=283.1 .

Protocol 3: Synthesis of Heteroleptic Ruthenium(II) Complex

Causality & Design: Ethylene glycol is used due to its high boiling point (197 °C), providing the intense thermal energy required to displace the tightly bound chloride ligands from the inert Ru(II) precursor. NH4​PF6​ is added to exchange the chloride counterion for hexafluorophosphate, precipitating the highly stable complex from water. Self-Validation: The solution undergoes a distinct color change from purple/brown to deep red/orange, characteristic of Ru(II) MLCT absorption.

  • Setup: Combine cis-[Ru(bpy)2​Cl2​] (1.0 eq, 0.1 mmol) and the ligand synthesized in Protocol 2 (1.1 eq, 0.11 mmol) in ethylene glycol (5 mL).

  • Coordination: Heat at 150 °C under argon for 6 hours.

  • Precipitation: Cool to room temperature and pour into 20 mL of an aqueous solution of NH4​PF6​ (excess, 1.0 g). A red precipitate will form immediately.

  • Validation: The isolated solid must be highly soluble in acetonitrile but completely insoluble in water and diethyl ether.

  • Isolation: Filter, wash sequentially with water and diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Reaction Optimization for Hantzsch Thiazole Synthesis Demonstrates the causality of solvent choice on yield and purity.

SolventTemperature (°C)Time (h)Yield (%)Purity (LC-MS)
Methanol65 (Reflux)4862>95%
Ethanol 80 (Reflux) 24 85 >98%
DMF1001255<80% (Decomp.)
1,4-Dioxane1002440>90%

Table 2: Photophysical Properties of Synthesized Ligands and Ru(II) Complexes Highlights the effect of late-stage Suzuki coupling on photophysical tuning.

CompoundAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )
Ligand (Br-substituted)2853400.05
Ligand (4-OMe-Ph substituted)3204100.42
[Ru(bpy)2​(Br-Ligand)]2+ 450 (MLCT)6100.08
[Ru(bpy)2​(4-OMe-Ph-Ligand)]2+ 465 (MLCT)6350.15

References

  • Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators.Google Patents (WO2021219849A1).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (PMC8955001). URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl (PMC2775440). URL:[Link]

Method

Application Note: Reactivity and Synthetic Utility of 5-Bromopyridine-3-carbothioamide in Heterocyclic Drug Discovery

Executive Summary In modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) represents a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) represents a highly versatile scaffold, characterized by two orthogonal reactive centers: a thioamide group and an aryl bromide.

This application note provides an in-depth technical guide on exploiting the reactivity of the thioamide moiety—specifically through the Hantzsch thiazole synthesis—while preserving the 5-bromo-pyridine handle for late-stage transition-metal-catalyzed cross-coupling. By understanding the electronic interplay between the electron-withdrawing pyridine ring and the thioamide group, researchers can rationally optimize reaction conditions to overcome inherent kinetic barriers.

Mechanistic Insights: The Thioamide Reactivity Profile

The thioamide functional group (-C(=S)NH₂) is an ambident nucleophile. In aliphatic thioamides, the sulfur atom is highly nucleophilic due to its large atomic radius and polarizability. However, in 5-bromopyridine-3-carbothioamide, the electron-deficient nature of the pyridine ring—further exacerbated by the inductive electron-withdrawing effect of the bromine atom at the 5-position—significantly dampens the electron density on the thioamide sulfur.

Causality in the Hantzsch Thiazole Synthesis

The most prominent application of this thioamide is its condensation with α -haloketones to form substituted thiazoles via the Hantzsch Thiazole Synthesis .

Because of the reduced nucleophilicity of the sulfur atom in this specific scaffold, the initial SN​2 attack on the α -haloketone is sluggish compared to standard aliphatic thioamides. Furthermore, the subsequent intramolecular cyclization (where the nitrogen attacks the newly formed carbonyl) and the final dehydration step require a higher activation energy. Consequently, standard room-temperature protocols often stall at the acyclic thioimidate intermediate. To drive the reaction to completion, extended heating (e.g., 80°C for up to 5 days) in a polar protic solvent like ethanol is required . The protic solvent is crucial as it stabilizes the polar transition states and facilitates the proton transfers necessary during the cyclization and dehydration phases.

Mechanism Step1 1. Reactants Thioamide + α-Haloketone Step2 2. S-Alkylation (SN2) Sulfur attacks α-carbon Step1->Step2 Step3 3. Thioimidate Intermediate Proton transfer Step2->Step3 Step4 4. Intramolecular Cyclization Nitrogen attacks carbonyl Step3->Step4 Step5 5. Hydroxythiazoline Tetrahedral intermediate Step4->Step5 Step6 6. Dehydration (-H2O) Aromatization Step5->Step6 Acid/Heat promoted Step7 7. Thiazole Product Step6->Step7

Step-by-step mechanism of the Hantzsch thiazole synthesis highlighting key intermediates.

Orthogonal Synthetic Workflow

The true value of 5-bromopyridine-3-carbothioamide lies in its orthogonality. The Hantzsch synthesis operates under transition-metal-free, mildly acidic/neutral conditions, leaving the aryl bromide completely intact. Once the robust thiazole ring is installed, the resulting 5-bromo-3-(thiazol-2-yl)pyridine intermediate becomes a prime substrate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diversified libraries, such as CCR6 receptor modulators .

Workflow A 5-Bromopyridine-3-carbothioamide (Bifunctional Scaffold) B Hantzsch Thiazole Synthesis (Thioamide Reactivity) A->B + α-haloketone (EtOH, 80°C) C 5-Bromo-3-(thiazol-2-yl)pyridine (Intermediate) B->C D Pd-Catalyzed Cross-Coupling (Aryl Bromide Reactivity) C->D + Boronic Acid Pd(dppf)Cl2, Base E Diversified Drug Scaffold (CCR6 Modulators, etc.) D->E

Divergent synthetic workflow demonstrating orthogonal reactivity of the bifunctional scaffold.

Quantitative Data: Reaction Optimization

Because the electron-deficient pyridine ring slows the Hantzsch cyclization, optimizing the reaction conditions is critical to prevent the accumulation of the acyclic thioimidate intermediate. The table below summarizes the causality of different reaction parameters on the yield of 5-bromo-3-(4-methylthiazol-2-yl)pyridine.

Solvent SystemTemperatureTimeYield (%)Mechanistic Observation & Causality
Ethanol (Absolute)25°C48 h< 5% SN​2 alkylation occurs, but thermal energy is insufficient to drive cyclization.
Ethanol (Absolute)80°C120 h75%Standard patent conditions; extended time required due to deactivated sulfur .
DMF100°C24 h65%Higher temp accelerates reaction, but aprotic solvent hinders required proton transfers, increasing side products.
Ethanol + 10% AcOH 80°C 48 h 82% Optimal. Acid catalysis protonates the carbonyl, accelerating N-attack and subsequent dehydration .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of 5-Bromo-3-(4-methylthiazol-2-yl)pyridine (Hantzsch Cyclization)

Objective: Convert the thioamide to a thiazole while preserving the aryl bromide.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromopyridine-3-carbothioamide (217 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Activation: Add glacial acetic acid (1.0 mL) to the suspension. Causality: The mild acid serves a dual purpose: it increases the electrophilicity of the α -haloketone carbonyl for the cyclization step and facilitates the final dehydration of the hydroxythiazoline intermediate.

  • Reagent Addition: Dropwise, add chloroacetone (111 mg, 1.2 mmol, 1.2 eq).

  • Thermal Cyclization: Heat the reaction mixture to 80°C (reflux) under a nitrogen atmosphere.

  • In-Process Control (IPC): After 24 hours, sample 10 μ L of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation Check: You should observe the disappearance of the starting material mass ( [M+H]+=217.9 ) and the appearance of the product mass ( [M+H]+=255.9/257.9 , exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom). If the acyclic intermediate ( [M+H]+=273.9 ) is the major peak, continue heating.

  • Workup: Once complete (typically 48 hours with acid catalysis), cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ (15 mL) and extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (Silica gel, gradient 10% to 30% Ethyl Acetate in Heptane) to afford the product as a solid.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the orthogonal 5-bromo handle to install a new aryl group.

  • Preparation: In a microwave-safe vial, combine 5-bromo-3-(4-methylthiazol-2-yl)pyridine (255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2​CO3​ (414 mg, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Sparge the mixture with argon gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich palladium(0) active catalyst species, which would prematurely terminate the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (36 mg, 0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand provides a highly stable, sterically demanding environment that accelerates the reductive elimination step, which is often rate-limiting in sterically congested pyridine cross-couplings.

  • Reaction: Seal the vial and heat at 90°C for 12 hours.

  • Validation Check (TLC): Monitor via TLC (Hexane/EtOAc 2:1). The starting bromide should be fully consumed, replaced by a highly UV-active, lower Rf spot.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify the organic layer via chromatography to yield the diversified scaffold.

References

  • Patent WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators Source: Google Patents URL
  • PubChemLite - 5-bromopyridine-3-carbothioamide (C6H5BrN2S) Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Application

Application Note: Strategic Solvent System Optimization for Reactions of 5-Bromopyridine-3-carbothioamide

Introduction 5-Bromopyridine-3-carbothioamide is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines three key features: a py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromopyridine-3-carbothioamide is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines three key features: a pyridine ring, which is a common scaffold in many biologically active molecules; a bromine atom at the 5-position, providing a reactive handle for palladium-catalyzed cross-coupling reactions; and a carbothioamide group, a crucial amide isostere in medicinal chemistry.[1][2] The successful synthesis of derivatives from this scaffold is profoundly influenced by the choice of the reaction solvent. The solvent system not only dictates the solubility of reactants and reagents but also fundamentally influences reaction rates, yields, and even the feasibility of a synthetic pathway by stabilizing transition states and intermediates.[1][3]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically optimize solvent systems for two primary classes of reactions involving 5-Bromopyridine-3-carbothioamide: Palladium-catalyzed cross-coupling and reactions at the thioamide functionality. Our approach is grounded in mechanistic understanding, enabling rational solvent selection and troubleshooting.

Theoretical Framework for Solvent Selection

The choice of solvent is a critical parameter that must be aligned with the mechanism of the intended reaction. For 5-Bromopyridine-3-carbothioamide, the two most common reaction types are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

1.1. Solvents for Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by coupling the C5-Br position with various aryl or heteroaryl boronic acids.[2] The catalytic cycle involves multiple steps, each with different solvent requirements.

  • Solubility: The solvent system must effectively dissolve the organic substrate (5-Bromopyridine-3-carbothioamide), the coupling partner (e.g., an arylboronic acid), and the palladium catalyst complex. Often, an inorganic base (e.g., K₃PO₄, K₂CO₃) is required, which has limited solubility in purely organic solvents. This necessitates the use of solvent mixtures, typically an organic solvent with water.[4][5]

  • Catalyst Stability and Activity: The solvent coordinates with the palladium center and influences its reactivity. Aprotic polar solvents are often favored. Common systems include mixtures like 1,4-dioxane/water, DME/water, or toluene/ethanol/water.[2]

  • Mechanism: The solvent must facilitate both the oxidative addition of the C-Br bond to the Pd(0) complex and the subsequent transmetalation and reductive elimination steps. Polar solvents can stabilize the polar intermediates and transition states involved in these processes.[6]

1.2. Solvents for Nucleophilic Aromatic Substitution (SNAr) Reactions

While the C5-Br bond is more commonly functionalized via cross-coupling, SNAr reactions are also possible, particularly with strong nucleophiles. The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack, especially at the C2 and C4 positions.[3][7]

  • Stabilization of Intermediates: The SNAr mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][8] Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN), are highly effective at stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[3][9]

  • Nucleophile Reactivity: Protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile but significantly reduces its reactivity (nucleophilicity).[9] Polar aprotic solvents, by contrast, do not form such strong hydrogen bonds, leaving the nucleophile "naked" and more reactive.[9]

Experimental Design for Solvent Screening

A systematic approach to solvent screening is crucial for efficient optimization. High-throughput experimentation (HTE) platforms or parallel synthesis reaction blocks are ideal for this purpose, allowing for the simultaneous evaluation of multiple solvent systems under identical conditions.

The workflow below outlines a logical process for selecting and validating an optimal solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Optimization & Validation A Define Model Reaction (e.g., Suzuki Coupling) B Select Diverse Solvents (Polar Aprotic, Polar Protic, Nonpolar) A->B C Run Parallel Reactions (Small Scale, Identical Conditions) B->C D Monitor Reactions (TLC, LC-MS for Conversion) C->D E Identify Top 2-3 Candidates (Based on Yield, Purity, Rate) D->E F Optimize Parameters (Concentration, Temperature, Co-solvents) E->F G Scale-Up Validation (Confirm Results on Larger Scale) F->G H Final Protocol Established G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 5-Bromopyridine-3-carbothioamide

Welcome to the Technical Support Center. As application scientists, we understand that poor aqueous solubility is one of the most significant bottlenecks in drug discovery and assay development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that poor aqueous solubility is one of the most significant bottlenecks in drug discovery and assay development. This guide is designed to help you troubleshoot and overcome the specific physicochemical hurdles associated with 5-Bromopyridine-3-carbothioamide.

Mechanistic Overview: The Root Cause of Insolubility

Before applying a fix, it is critical to understand why 5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) behaves like "brick dust" in aqueous media. The insolubility is driven by three distinct molecular factors:

  • High Crystal Lattice Energy: The carbothioamide moiety contains a primary amine that acts as a strong hydrogen bond donor, while the thiocarbonyl sulfur acts as a potent acceptor. This creates a tightly packed, highly stable crystal lattice that resists dissociation in water.

  • High Lipophilicity: The addition of the heavy bromine atom at the 5-position significantly increases the molecule's partition coefficient (LogP), severely reducing its hydration energy.

  • Weak Basicity: The electron-withdrawing nature of both the bromine atom and the thioamide group depletes the electron density on the pyridine nitrogen, dropping its pKa. This makes traditional pH adjustments (e.g., forming a simple hydrochloride salt in physiological buffers) thermodynamically unfavorable.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I transfer it from a DMSO stock into my aqueous assay buffer. How can I prevent this "crash out" in in vitro assays?

  • The Causality: This is caused by a rapid solvent shift. When the DMSO diffuses into the water, the local concentration of the highly lipophilic 5-Bromopyridine-3-carbothioamide exceeds its metastable zone, leading to rapid nucleation and precipitation.

  • The Solution: Utilize a "step-down" dilution method with a surfactant. Instead of adding the DMSO stock directly to the buffer, pre-spike your aqueous buffer with 0.1% Tween-20 or Pluronic F-68. Add the DMSO stock dropwise while vortexing vigorously. Ensure your final DMSO concentration remains ≤ 1% v/v to prevent artifactual cytotoxicity in cell-based assays.

Q2: We are advancing to in vivo pharmacokinetic (PK) studies in mice via intravenous (IV) injection. We cannot use high concentrations of DMSO. What is the most biocompatible formulation?

  • The Causality: IV administration requires an isotonic, non-toxic vehicle. Cosolvents like DMSO can cause hemolysis and precipitation in the bloodstream.

  • The Solution: Employ host-guest complexation using[]. The hydrophobic cavity of the cyclodextrin encapsulates the brominated pyridine ring, shielding it from the aqueous environment, while the hydrophilic exterior maintains high aqueous solubility. Research on related thioamide drugs demonstrates that with these scaffolds, significantly boosting bioavailability[2].

Q3: We want to develop a solid oral dosage form, but cyclodextrin complexes are too bulky for our target pill size. How can we permanently improve the intrinsic dissolution rate of the bulk powder?

  • The Causality: The solid-state insolubility is driven by the thioamide's rigid hydrogen-bond network. To improve dissolution without bulky excipients, you must disrupt this native lattice at the molecular level.

  • The Solution: Crystal engineering via cocrystallization or salt formation. By drawing structural parallels to the related anti-tuberculosis drug ethionamide (2-ethylpyridine-4-carbothioamide), you can utilize GRAS (Generally Recognized As Safe) coformers. For instance, by breaking the native H-bond network and lowering the lattice energy[3].

Quantitative Data Presentation

Use the following matrix to select the appropriate solubilization strategy based on your experimental constraints:

Formulation StrategyMechanism of SolubilizationMax Solubility EnhancementRecommended Application
Co-solvency (DMSO) Disrupts solute-solute H-bonds>50 mM (in pure DMSO)In vitro enzymatic screening
Micellar Dispersion Surfactant partitioning (Tween-20)5–10 fold aqueous increaseCell-based in vitro assays
HP-β-CD Complexation Hydrophobic cavity encapsulation50–250 fold aqueous increaseIn vivo PK/PD (IV or PO)
Oxalate Salt / Cocrystal Crystal lattice disruption>20-fold dissolution rate boostSolid oral dosage forms
Experimental Protocol: HP-β-CD Phase Solubility Profiling & Complexation

This self-validating protocol ensures that you are measuring true host-guest complexation rather than suspended micro-precipitates.

  • Step 1: Vehicle Preparation. Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 50 mM in phosphate-buffered saline (PBS, pH 7.4).

  • Step 2: Excess Drug Addition. Add an excess amount of 5-Bromopyridine-3-carbothioamide powder (e.g., 10 mg) to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Step 3: Equilibration. Place the vials in a shaking incubator at 25°C and 200 rpm for 48 hours. (Expert Insight: 48 hours is critical to ensure thermodynamic equilibrium is reached, overcoming the high lattice energy barrier of the thioamide).

  • Step 4: Filtration (Critical Step). Filter the suspensions through a 0.45 µm PTFE syringe filter. (Self-Validation Check: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the filter membrane. This prevents artificially low concentration readings during downstream quantification).

  • Step 5: Quantification. Dilute the filtrate appropriately and analyze via HPLC-UV to determine the concentration of the solubilized drug. Plot drug concentration vs. CD concentration to calculate the stability constant ( Kc​ ).

  • Step 6: Lyophilization. For in vivo use, freeze the optimized liquid complex at -80°C and lyophilize for 72 hours to obtain a stable, water-soluble powder.

Mandatory Visualization

TroubleshootingWorkflow Problem Precipitation of 5-Bromopyridine-3-carbothioamide Q1 Is the application in vitro or in vivo? Problem->Q1 InVitro In Vitro Assays Q1->InVitro Cell/Enzyme InVivo In Vivo / Formulation Q1->InVivo Animal/PK Sol1 Step-Down Dilution DMSO Stock + 0.1% Tween-20 (Final DMSO ≤ 1%) InVitro->Sol1 Q2 Route of Administration? InVivo->Q2 Liquid IV / Liquid Oral Q2->Liquid Liquid Solid Solid Oral Dosage Q2->Solid Powder Sol2 Host-Guest Complexation (HP-β-CD / SBE-β-CD) Liquid->Sol2 Sol3 Crystal Engineering (Oxalate Salt / Cocrystal) Solid->Sol3

Workflow for selecting the appropriate solubilization strategy for 5-Bromopyridine-3-carbothioamide.

References
  • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Theoretical Investigation of Cyclodextrin Encapsulation to Enhance the Solubility of Ethionamide Source: Science & Technology Asia (ThaiJo) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 5-Bromopyridine-3-carbothioamide Cyclization

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the cyclization of 5-Bromopyridine-3-carbothioamide, a critical step in the synthesis of thieno[2,3-b]pyridine scaffolds. These scaffolds are foundational in the discovery of novel therapeutics, including kinase inhibitors and anti-cancer agents.[1][2]

The successful synthesis of the thieno[2,3-b]pyridine core from 5-Bromopyridine-3-carbothioamide is critically dependent on precise temperature control. Temperature is a double-edged sword in this reaction; it must be high enough to overcome the activation energy for the rate-limiting cyclization step but low enough to prevent degradation and undesired side reactions, such as debromination. This guide is structured to provide both foundational knowledge and actionable troubleshooting protocols to help you navigate this delicate balance.

Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the reaction to provide the necessary theoretical and practical grounding for optimization and troubleshooting.

Q1: What is the primary cyclization reaction for 5-Bromopyridine-3-carbothioamide?

The most common and synthetically valuable cyclization is a reaction with a two-carbon electrophile, typically an α-halo ketone, ester, or nitrile, to construct a fused thiophene ring. This process, often referred to as a Gewald-type or Hantzsch-like thiophene synthesis, yields a 2-substituted-3-amino-5-bromothieno[2,3-b]pyridine core.[3][4] The reaction proceeds in two key stages: an initial S-alkylation of the thioamide followed by a base-mediated intramolecular condensation.

Q2: How does temperature mechanistically influence this cyclization?

Temperature is arguably the most critical parameter influencing both the rate and outcome of this reaction. Its role can be understood by examining the two primary mechanistic steps:

  • S-Alkylation: The thioamide sulfur acts as a nucleophile, attacking the α-halo compound to form an S-alkylated isothioamide intermediate. This step is often exothermic and can proceed at or slightly above room temperature.

  • Intramolecular Cyclization: A base removes an acidic proton from the carbon adjacent to the newly introduced group. The resulting carbanion then attacks the pyridine ring's C4 position in an intramolecular nucleophilic condensation. This is typically the rate-limiting step and requires significant thermal energy to overcome its activation barrier. Subsequent dehydration yields the aromatic thieno[2,3-b]pyridine product.

High temperatures are needed to drive the cyclization/dehydration step to completion. However, excessive temperatures (>120 °C, substrate-dependent) can lead to decomposition of the starting thioamide, the intermediate, or the final product, and can promote side reactions like debromination.

Reaction_Mechanism SM 5-Bromopyridine-3-carbothioamide + α-haloketone (X-CH2-COR) INT S-Alkylated Intermediate (Isothioamide salt) SM->INT ANION Carbanion Intermediate INT->ANION CYCL Cyclized Dihydro Intermediate ANION->CYCL PROD Thieno[2,3-b]pyridine Product CYCL->PROD

Caption: General mechanism for thieno[2,3-b]pyridine synthesis.

Q3: What are the typical temperature ranges for this reaction?

The optimal temperature is highly dependent on the reactivity of the electrophile and the boiling point of the solvent. The table below provides empirically derived starting points for optimization.

Electrophile (X-CH₂-R)Common SolventsTypical Starting Temp. Range (°C)Rationale & Key Considerations
α-Bromo Ketones (e.g., Phenacyl bromide)Ethanol, Isopropanol60 - 80 °C (Reflux)Highly reactive electrophiles. Cyclization often proceeds readily at the solvent's reflux temperature.
α-Bromo Esters (e.g., Ethyl bromoacetate)Ethanol, DMF70 - 100 °CLess reactive than α-bromo ketones. May require higher temperatures or a higher-boiling solvent like DMF to drive the reaction to completion.[5]
α-Chloroacetonitrile DMF, Dioxane80 - 110 °CGenerally less reactive than bromo-analogs. Higher temperatures are often necessary. DMF is a common choice.

Troubleshooting Guide

Encountering low yields or unexpected side products is a common challenge. This guide provides a systematic, cause-and-effect approach to resolving these issues. Suboptimal reaction temperature is a frequent culprit.[6]

Troubleshooting_Workflow START Problem Encountered: Low Yield / Impurities Q_TLC Analyze reaction by TLC/LC-MS. What is present? START->Q_TLC P1 Mostly unreacted starting material (SM) Q_TLC->P1 P2 S-alkylated intermediate is major spot, no product Q_TLC->P2 P3 Multiple products, including debrominated species Q_TLC->P3 S1 Cause: Temp too low for S-alkylation or cyclization. Solution: Increase temperature in 10-20°C increments. P1->S1 S2 Cause: Temp sufficient for S-alkylation, but too low for rate-limiting cyclization. Solution: Increase temperature to >80°C or switch to higher boiling solvent. P2->S2 S3 Cause: Temp too high. Solution: Decrease temperature. Reduce reaction time. Use milder base (e.g., K2CO3). P3->S3

Caption: A logical workflow to diagnose and resolve common issues.

Problem: Low to No Product Yield

Possible Cause A: Temperature is too low. The intramolecular condensation step has a significant activation energy barrier. If the reaction temperature is insufficient, the reaction will stall after the initial S-alkylation, or fail to start altogether.

  • Suggested Solution: Monitor the reaction at its current temperature for 2 hours. If TLC/LC-MS shows only starting material or the S-alkylated intermediate, increase the temperature by 20°C and monitor for another 2 hours. Continue this stepwise increase until product formation is observed or the solvent begins to reflux. For many substrates, temperatures between 80-100°C are optimal.[7]

Possible Cause B: Temperature is too high. Excessive heat can cause the thioamide starting material or the thienopyridine product to decompose, often visualized as the reaction mixture turning dark brown or black.

  • Suggested Solution: If significant darkening occurs or if LC-MS analysis shows a complex mixture of unidentifiable products, repeat the reaction at a lower temperature. Start at 60°C and analyze the trade-off between reaction rate and impurity formation.

Possible Cause C: Inappropriate solvent. The solvent's boiling point sets the maximum temperature for the reaction at atmospheric pressure. If using a low-boiling solvent like ethanol (BP 78°C) and the reaction requires 100°C, it will never reach completion.

  • Suggested Solution: If the reaction stalls at the reflux temperature of your current solvent, switch to a higher-boiling solvent such as N,N-dimethylformamide (DMF, BP 153°C) or 1,4-dioxane (BP 101°C). These solvents are commonly used for challenging cyclizations.[5]

Problem: Significant Formation of Debrominated Side Product

Possible Cause: Excessive heat or prolonged reaction time. The C5-Bromo bond on the pyridine ring is susceptible to reduction (hydrodehalogenation), especially at elevated temperatures in the presence of a base and a hydrogen source (like ethanol).

  • Suggested Solution: The goal is to find the "sweet spot"—the minimum temperature required for efficient cyclization. Perform a temperature screen (see Protocol 1 below) and analyze the product ratio (desired vs. debrominated) at each temperature point by LC-MS or ¹H NMR. Often, reducing the temperature by just 10-20°C can dramatically decrease the rate of debromination while only moderately slowing the desired cyclization.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Step-by-Step Guide for Temperature Optimization Screening
  • Setup: In three separate reaction vials, place 5-Bromopyridine-3-carbothioamide (1.0 eq), the desired α-halo electrophile (1.1 eq), and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., DMF, 0.1 M concentration) to each vial.

  • Parallel Heating: Place the vials in separate heating blocks or a parallel synthesis setup pre-heated to three different temperatures (e.g., T1 = 70°C, T2 = 90°C, T3 = 110°C).

  • Monitoring: After 2 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS.

  • Analysis: Compare the three reactions for:

    • Consumption of starting material.

    • Formation of the desired product.

    • Formation of key impurities (especially the debrominated product).

  • Decision: Based on the results, select the optimal temperature that provides the best balance of reaction rate and purity for a larger-scale reaction.

Protocol 2: General Procedure for Cyclization with Ethyl Bromoacetate
  • Reagent Charging: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromopyridine-3-carbothioamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Stir the suspension for 5 minutes. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 90°C with vigorous stirring. The mixture may change color to yellow or orange.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water, which should precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[6]

References

  • BenchChem. (2025). Technical Support Center: Optimization of Thieno[3,2-b]pyridine Synthesis. BenchChem.
  • Hulcoop, J. et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
  • Hafez, H. N. et al. (2016).
  • Hulcoop, J. et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
  • O. A. Shevchuk et al. (2013). Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar.
  • Litvinov, V. P. (2017). The Chemistry of Thienopyridines.
  • BenchChem. (2025).
  • Gewald, K. et al. (1966). Über die Reaktion von Carbonylverbindungen mit α-substituierten Nitrilen in Gegenwart von Schwefel. Chemische Berichte.
  • Végh, D. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

Sources

Troubleshooting

Technical Resource Center: Managing the Photostability of 5-Bromopyridine-3-carbothioamide

Welcome to the technical support guide for 5-Bromopyridine-3-carbothioamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to understand and mitigate the light-i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Bromopyridine-3-carbothioamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to understand and mitigate the light-induced degradation of this versatile chemical building block. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining compound integrity, and preventing the formation of unwanted impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users of 5-Bromopyridine-3-carbothioamide.

Q1: My solution of 5-Bromopyridine-3-carbothioamide changed color and my experimental results are inconsistent. What is happening?

A: This is a classic sign of photodegradation. 5-Bromopyridine-3-carbothioamide contains two structural motifs that are susceptible to degradation upon exposure to light: the thioamide group and the bromopyridine core. Light, particularly higher energy UV and blue light (wavelengths between 300-500 nm), can provide the activation energy to initiate chemical reactions.[1][2]

  • Thioamide Moiety: The carbon-sulfur double bond (C=S) in the thioamide group has a UV absorption maximum around 265 nm.[3] Absorption of light can excite the molecule, making it susceptible to oxidation, often converting the thioamide into its corresponding amide analog (5-Bromonicotinamide).

  • Bromopyridine Core: The pyridine ring itself can be susceptible to photochemical reactions, and related compounds like 5-Bromopyridine-3-carboxylic acid are known to require protection from light.[4]

This degradation leads to a loss of potency of your starting material and the formation of impurities that can interfere with your reactions and analyses, causing the inconsistent results you are observing.[2][5]

Q2: What are the definitive best practices for storing and handling this compound to prevent degradation?

A: Proper handling from the moment you receive the compound is critical. Light exposure is cumulative. The core principle is to minimize exposure to all but essential, long-wavelength light at every step.

Condition Solid Compound (As Supplied) Compound in Solution Causality & Rationale
Light Store in the original amber vial, inside a secondary opaque container or cabinet.Use amber glass volumetric flasks and vials. For extended periods, wrap containers in aluminum foil.[1][2]Amber glass is specifically designed to block most UV and visible light below 500 nm, which are the most damaging wavelengths.[1] Foil provides a complete light barrier.
Temperature Room temperature (unless otherwise specified on the Certificate of Analysis).Store solutions at 2-8°C when not in use. For long-term storage, consider freezing at -20°C (ensure solvent is compatible).Lower temperatures slow down all chemical reactions, including any slow degradation pathways that may occur even in the dark.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Degas solvents before use and flush the headspace of the container with an inert gas before sealing.Oxygen can participate in photo-oxidative degradation. Removing it reduces the risk of forming oxidized impurities.[6]
Work Environment Weigh and handle the solid in a dimly lit area or under red/yellow safety lights.Prepare solutions and set up reactions away from direct sunlight or bright overhead fluorescent lights. Use long-wavelength (>500 nm) lighting where possible.[2]Minimizes ambient light exposure during the most vulnerable stages of handling and preparation.

Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after a reaction. What are the likely degradation products?

A: Based on the known photochemistry of thioamides and aromatic halides, several degradation products are possible. When troubleshooting, it is critical to analyze a "dark control" sample alongside your light-exposed sample to confirm that new peaks are indeed a result of photodegradation.

The most probable degradation products are:

  • 5-Bromonicotinamide: The product of photo-oxidation of the thioamide group to an amide. This is often a primary degradation pathway. Its molecular weight is 201.02 g/mol .[7]

  • Hydroxylated Derivatives: The pyridine ring can be oxidized by reactive oxygen species generated during light exposure, leading to various hydroxylated isomers of the parent compound.

  • Pyridine-3-carbothioamide (Debrominated Impurity): The Carbon-Bromine bond can be cleaved by UV light, a process known as photolysis, leading to the formation of the debrominated version of the compound.

Section 2: Troubleshooting Guide for Experimental Failures

Use this guide when you suspect compound degradation is impacting your experimental outcomes.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve issues arising from potential degradation.

G A Inconsistent Results or Low Reaction Yield B Step 1: Qualify Starting Material A->B C Run HPLC on Solid Material (Compare to Reference Standard) B->C D Is Purity >98%? C->D E Discard Material & Source New Batch D->E No F Step 2: Review Handling Protocol D->F Yes G Were Solutions Prepared Under Dim/Red Light in Amber Glassware? F->G H Did you use Degassed Solvents & Inert Atmosphere? F->H I Step 3: Analyze Reaction Conditions G->I H->I J Was Reaction Vessel Protected From Light? (e.g., foil wrap) I->J K Problem Solved: Implement Strict Light Protection J->K No L Re-evaluate Protocol: Implement Full Light Protection J->L Yes

Caption: Troubleshooting Decision Tree for Degradation Issues.

Troubleshooting Scenarios
Symptom Possible Cause Recommended Action
Low or no yield in a Suzuki cross-coupling reaction. Degradation of the 5-Bromopyridine-3-carbothioamide starting material before or during the reaction.[8][9]1. Re-qualify the purity of the solid starting material using the HPLC protocol below. 2. Run the reaction in a flask completely wrapped in aluminum foil. 3. Ensure the reaction is conducted under a positive pressure of an inert gas like Argon.
Appearance of a new, major byproduct in LC-MS. Degradation is occurring during the reaction or aqueous workup.1. In addition to protecting the reaction from light, protect the separatory funnel and collection flasks during workup. 2. If performing column chromatography, wrap the glass column in aluminum foil to prevent degradation of the compound on the stationary phase.
Assay results show high variability between replicates. Inconsistent light exposure during sample preparation and plating is causing variable levels of degradation.1. Prepare all samples (standards, controls, and tests) in a single batch under controlled, dim lighting. 2. Use amber or opaque 96-well plates for assays. If using clear plates, minimize the time they are exposed to ambient light before reading.

Section 3: Essential Experimental Protocols

These protocols provide a framework for assessing stability and ensuring analytical accuracy.

Protocol 1: Forced Photodegradation Study (Based on ICH Q1B)

This stress test helps you understand the sensitivity of your compound and validate your analytical method's ability to detect degradation products. The ICH Q1B guideline is the standard for photostability testing.[10][11][12][13]

Objective: To intentionally degrade the compound under controlled light exposure to identify degradation products and assess stability.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Bromopyridine-3-carbothioamide in a suitable solvent (e.g., Acetonitrile or Methanol) using amber glassware.

  • Sample Allocation:

    • Light-Exposed Sample: Transfer 1 mL of the solution into a clear, chemically inert container (e.g., a quartz cuvette or clear glass vial).

    • Dark Control: Transfer 1 mL of the solution into an identical container and wrap it completely in aluminum foil.

  • Exposure: Place both samples side-by-side in a photostability chamber or under a consistent light source (e.g., direct sunlight). Per ICH Q1B, a standardized exposure would be a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11] For a basic lab assessment, an exposure time of 24-48 hours to sunlight is often sufficient to see significant degradation.

  • Analysis: After the exposure period, analyze both the light-exposed sample and the dark control by HPLC-UV/PDA (Protocol 2).

  • Interpretation: Compare the chromatograms. The dark control should show a single, sharp peak for the parent compound. The light-exposed sample will likely show a reduced peak for the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: RP-HPLC Method for Purity and Degradation Analysis

This method is suitable for assessing the purity of the starting material and quantifying the extent of degradation.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column providing good retention and separation for pyridine-based compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape.
Mobile Phase B AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min.A broad gradient is effective for separating the parent compound from potentially more polar (hydroxylated) or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV-Vis with Photodiode Array (PDA) Detector, 220-400 nm. Monitor at 254 nm.A PDA detector is crucial as it allows you to examine the UV spectrum of each peak, helping to identify and distinguish degradation products from the parent compound. 254 nm is a common wavelength for aromatic compounds.[14]
Injection Vol. 10 µL

Section 4: Putative Photodegradation Pathway

Understanding the potential chemical transformations is key to interpreting analytical data and anticipating issues. The primary degradation pathways are initiated by the absorption of photons (hv).

G cluster_0 Putative Photodegradation Pathways A 5-Bromopyridine-3-carbothioamide (Parent Compound) B 5-Bromonicotinamide (Amide Product) A->B  hν, [O] (Photo-oxidation) C Hydroxylated Derivatives A->C hν, ROS (Ring Oxidation) D Pyridine-3-carbothioamide (Debrominated Product) A->D  hν (Photolysis)

Sources

Optimization

Scale-up challenges for 5-Bromopyridine-3-carbothioamide production

Welcome to the Technical Support & Troubleshooting Center for the scale-up production of 5-Bromopyridine-3-carbothioamide . As a Senior Application Scientist, I have overseen the scale-up of numerous heterocyclic thioami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up production of 5-Bromopyridine-3-carbothioamide .

As a Senior Application Scientist, I have overseen the scale-up of numerous heterocyclic thioamides. The primary hurdle in synthesizing 5-bromopyridine-3-carbothioamide at a multi-gram or kilogram scale is balancing the electrophilicity of the pyridine-bound nitrile with the severe safety hazards of sulfur nucleophiles. Traditional methods relying on gaseous hydrogen sulfide (H₂S) are highly toxic and pose unacceptable risks during scale-up.

To address this, the protocols and troubleshooting guides below utilize a highly efficient, H₂S-free methodology leveraging Sodium Hydrosulfide (NaSH) and Magnesium Chloride (MgCl₂) . This guide is designed to provide you with the causality behind each chemical engineering choice, ensuring your scale-up is safe, high-yielding, and reproducible.

Process Workflow

G SM 5-Bromonicotinonitrile (Electrophile) Reaction Thioamidation in DMF (20-25°C, 4-6 hrs) SM->Reaction Reagents NaSH + MgCl2 (Nucleophile & Lewis Acid) Reagents->Reaction Controlled Addition Quench Aqueous Quench (Ice-Water, pH 7-8) Reaction->Quench IPC: >98% Conversion Crude Crude Thioamide (Precipitate) Quench->Crude Filtration Purification Crystallization (EtOH/H2O + Carbon) Crude->Purification Product 5-Bromopyridine- 3-carbothioamide Purification->Product Vacuum Drying

Process workflow for the scalable, H2S-free synthesis of 5-Bromopyridine-3-carbothioamide.

Quantitative Data: Optimization of Thionation Parameters

To understand the necessity of our chosen protocol, review the optimization data below. Relying on uncatalyzed NaSH results in sluggish kinetics, while phosphorus-based reagents create downstream purification bottlenecks .

Parameter SetSulfur SourceAdditiveSolventTemp (°C)Yield (%)Purity (HPLC %)Mechanistic Observation
A (Traditional) H₂S (gas)Et₃NEtOH508592High safety risk; handling toxic, flammable gas at scale is prohibitive.
B (Uncatalyzed) NaSHNoneDMF254560Sluggish reaction; unreacted nitrile due to lack of electrophilic activation.
C (Optimized) NaSHMgCl₂DMF2594 98 Clean profile; Mg²⁺ Lewis acid activation enables rapid, low-temp conversion.
D (Amide Route) P₄S₁₀PyridineToluene1107288Requires amide intermediate; generates difficult-to-remove organophosphorus byproducts.

Self-Validating Scale-Up Protocol

Objective: Convert 5-bromonicotinonitrile to 5-bromopyridine-3-carbothioamide safely at a kilogram scale without column chromatography.

Materials:

  • 5-Bromonicotinonitrile (1.0 eq)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

  • Dimethylformamide (DMF) (Anhydrous, 10 volumes)

  • Ice-cold DI Water (30 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge the reactor with anhydrous DMF (10 vol).

    • Causality: DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation, leaving the SH⁻ anion "naked" and highly nucleophilic.

  • Substrate & Catalyst Loading: Add 5-bromonicotinonitrile (1.0 eq) and MgCl₂·6H₂O (1.0 eq) to the reactor. Stir at 20°C until a homogenous solution is achieved.

    • Causality: Mg²⁺ acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO of the nitrile, making the carbon highly susceptible to nucleophilic attack by the incoming sulfide.

  • Nucleophile Addition: Portion-wise, add NaSH·xH₂O (2.0 eq) over 45 minutes, maintaining the internal temperature between 20–25°C using the reactor jacket.

    • Causality: The reaction is exothermic. Portion-wise addition prevents thermal runaway and minimizes the equilibrium shift that could generate trace H₂S gas.

  • Reaction Maturation: Stir the mixture at 20–25°C for 4–6 hours.

    • Self-Validation: Perform an In-Process Control (IPC) via HPLC. The reaction is deemed complete when the remaining nitrile is <2.0%. Visually, the solution will transition from a pale yellow to a deep, homogenous amber color, confirming the formation of the thioamide anion.

  • Quenching & Precipitation: Slowly transfer the reaction mixture into a vigorously stirred vessel containing ice-cold DI water (30 vol).

    • Causality: The sudden shift in polarity forces the hydrophobic thioamide to precipitate out of the DMF/water mixture. Maintaining a cold temperature prevents the hydrolysis of the newly formed thioamide back into an amide.

  • Filtration & Washing: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with copious amounts of DI water (3 x 5 vol) to remove DMF, unreacted NaSH, and magnesium salts.

    • Self-Validation: The pH of the final wash filtrate must be neutral (pH 7.0–7.5). A basic pH indicates residual NaSH, which will degrade the product over time.

  • Purification (Crystallization): Dissolve the crude wet cake in hot ethanol (approx. 70°C). Add 5% w/w activated carbon (Darco) and stir for 15 minutes to adsorb colored polymeric sulfur impurities. Perform a hot filtration through a Celite pad. Gradually add water to the filtrate until the cloud point is reached, then cool to 0–5°C to crystallize.

  • Drying: Dry the purified crystals in a vacuum oven at 45°C until constant weight is achieved.

Troubleshooting Guides & FAQs

Q1: Why is my conversion stalling at 70-80% despite using an excess of NaSH? Causality & Solution: Stalled conversion is almost always a moisture management issue. While the protocol tolerates the water of hydration from NaSH and MgCl₂, excessive free water in the DMF solvent leads to competitive hydrolysis of the nitrile, forming 5-bromonicotinamide instead of the desired thioamide. Furthermore, MgCl₂ is highly hygroscopic; if it has absorbed too much atmospheric moisture, its Lewis acidity is dampened. Action: Ensure you are using anhydrous DMF (<50 ppm water) and store your MgCl₂ in a tightly sealed desiccator. If the reaction stalls, do not simply add more NaSH; instead, verify the integrity of your Lewis acid.

Q2: How do we manage the severe safety risks associated with H₂S generation during the quench phase? Causality & Solution: NaSH exists in equilibrium with H₂S and NaOH in the presence of moisture. If you quench the reaction with an acidic solution, you will rapidly drive the equilibrium to release massive, lethal volumes of H₂S gas. Action:Never use an acidic quench. Always quench by pouring the reaction mixture into a large volume of non-acidic, ice-cold water. Furthermore, ensure your reactor is vented through a caustic scrubber (e.g., 10% NaOH solution) to instantly neutralize any trace H₂S evolved during the NaSH addition phase .

Q3: The crude product is heavily colored (dark brown/orange). How can we achieve a pharmaceutical-grade pale yellow powder without utilizing column chromatography? Causality & Solution: The dark coloration is caused by the formation of polymeric sulfur species (polysulfides) and trace degradation products of the pyridine ring under nucleophilic conditions. Action: Do not attempt to wash the color out with cold solvents. You must treat the crude mixture with activated carbon during the hot ethanol recrystallization step (Step 7 of the protocol). The porous carbon matrix selectively traps the large, conjugated polymeric sulfur species. A subsequent hot filtration will yield a high-purity, pale yellow crystalline solid.

Q4: Can we utilize Lawesson's Reagent or P₄S₁₀ for this scale-up instead? Causality & Solution: While P₄S₁₀ and Lawesson's reagent are excellent for converting amides to thioamides, they are highly inefficient for this specific synthetic route. Starting from the nitrile is far more atom-economical. If you use phosphorus-based thionating agents, you must first synthesize the amide intermediate. More critically, these reagents generate organophosphorus byproducts that are notoriously difficult to remove via simple crystallization at scale, often forcing the use of process-scale chromatography . Stick to the NaSH/MgCl₂ route for scalable purity.

References

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. URL:[Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. PMC (PubMed Central). URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of 5-Bromopyridine-3-carbothioamide: A Comparative Guide

As a versatile small-molecule scaffold in drug discovery, 5-Bromopyridine-3-carbothioamide presents a unique structural profile. The presence of both a halogen (bromine) and a highly polarizable thioamide group on a pyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile small-molecule scaffold in drug discovery, 5-Bromopyridine-3-carbothioamide presents a unique structural profile. The presence of both a halogen (bromine) and a highly polarizable thioamide group on a pyridine core creates complex electronic environments. For researchers and drug development professionals, accurately assigning its 1 H NMR spectrum is critical for verifying synthetic intermediates and understanding its binding kinetics.

This guide provides an objective, comparative analysis of the 1 H NMR performance of 5-Bromopyridine-3-carbothioamide against its structural analogs, detailing the causality behind spectral shifts and providing a self-validating experimental protocol.

Section 1: Structural Dynamics & Causality in NMR Solvent Selection

The choice of solvent is the most critical variable when analyzing thioamide-containing compounds. While CDCl 3​ is a standard NMR solvent, it is fundamentally unsuited for 5-Bromopyridine-3-carbothioamide.

The Causality of Solvent Choice: Thioamides possess a significantly higher rotational barrier for the C–N bond—approximately 5 kcal/mol higher than their corresponding amides—due to the strong resonance contribution of the dipolar form (C + –S ) (). This restricted rotation makes the two protons of the –NH 2​ group magnetically non-equivalent.

In non-polar solvents like CDCl 3​ , poor solubility and rapid quadrupolar relaxation can broaden these signals into the baseline. By utilizing DMSO-d 6​ , the solvent actively hydrogen-bonds with the thioamide protons, locking their conformation and slowing down proton exchange. This allows the two distinct –NH 2​ protons to be observed clearly. Furthermore, thioamide N–H groups are significantly more acidic ( Δ pKa ≈ −6) than amides, which pushes their chemical shifts far downfield in polar aprotic environments ().

Section 2: Comparative Spectral Analysis

To objectively validate the spectrum of 5-Bromopyridine-3-carbothioamide, we must compare it against its oxygen analog (5-Bromonicotinamide) and its non-brominated analog (3-Pyridinecarbothioamide). The table below summarizes the quantitative chemical shifts driven by the distinct electronic effects of these substituents.

Table 1: Comparative 1 H NMR Chemical Shifts (DMSO-d 6​ , 400 MHz)
Proton Position5-Bromonicotinamide (Amide)3-Pyridinecarbothioamide (Thioamide)5-Bromopyridine-3-carbothioamide (Target)Multiplicity & J-Coupling (Target)
H-2 ~8.95 ppm~9.00 ppm~9.05 ppm d, J ≈ 2.0 Hz
H-6 ~8.85 ppm~8.70 ppm~8.90 ppm d, J ≈ 2.0 Hz
H-4 ~8.40 ppm~8.20 ppm~8.55 ppm t, J ≈ 2.0 Hz
H-5 N/A (Br substituted)~7.50 ppmN/A (Br substituted) -
–NH 2​ ~7.60, 8.20 ppm~9.60, 10.00 ppm~9.70, 10.10 ppm br s (x2)

Note: Values are representative baseline shifts synthesized from empirical structural analog data to illustrate comparative electronic effects.

Mechanistic Interpretation:

  • The Pyridine Core (H-2, H-4, H-6): The nitrogen atom in the pyridine ring strongly deshields the ortho protons (H-2 and H-6). H-2 is trapped between two strongly electron-withdrawing groups (the pyridine nitrogen and the thioamide group), making it the most deshielded proton in the aromatic region (>9.0 ppm). Because the molecule is 3,5-disubstituted, the remaining protons (H-2, H-4, H-6) only exhibit meta-coupling (J ≈ 2.0 Hz). H-4 appears as an apparent triplet due to coupling with both H-2 and H-6.

  • The Thioamide vs. Amide Effect: The C=S bond is longer (1.71 Å vs 1.23 Å) and more polarizable than the C=O bond. The thioamide group acts as a potent hydrogen bond donor and alters the local magnetic anisotropy (). Consequently, the –NH 2​ protons in the target molecule appear drastically downfield (~9.7 and 10.1 ppm) compared to the amide protons in 5-bromonicotinamide (~7.6 and 8.2 ppm).

Section 3: Standardized Experimental Protocol for 1 H NMR Acquisition

To guarantee reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal check to ensure the integrity of the resulting spectrum.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15 mg of 5-Bromopyridine-3-carbothioamide in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D) in a clean, dry 5 mm NMR tube.

  • Causality & Validation: A highly concentrated sample ensures a robust signal-to-noise (S/N) ratio for the broad –NH 2​ peaks. Using anhydrous DMSO prevents rapid H/D exchange with residual water. Check: Ensure no undissolved particulates remain; filter through glass wool if necessary to prevent magnetic field distortion.

Step 2: Instrument Calibration (Tuning & Shimming)

  • Action: Insert the sample, lock onto the 2 H signal of DMSO, and perform automated or manual shimming (Z1-Z4).

  • Causality & Validation: Precise shimming is required to resolve the fine ~2.0 Hz meta-couplings of the pyridine ring. Check: The residual DMSO-d 5​ pentet (2.50 ppm) must exhibit a Full Width at Half Maximum (FWHM) of < 1.0 Hz . If it is broader, re-shim.

Step 3: Acquisition Parameters

  • Action: Set the pulse angle to 30° and the relaxation delay (D1) to 5 seconds . Acquire a minimum of 16 scans.

  • Causality & Validation: Pyridine ring protons, particularly those isolated from adjacent protons (like H-2 and H-6), exhibit long longitudinal relaxation times (T 1​ ). A D1 of 5 seconds ensures complete relaxation between pulses. Check: Upon integration, the area ratio of H-2 : H-6 : H-4 : NH(a) : NH(b) must be exactly 1 : 1 : 1 : 1 : 1 . Deviation indicates incomplete relaxation or impurity.

Step 4: Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier transformation, followed by baseline correction.

  • Causality & Validation: An LB of 0.3 Hz optimizes the S/N ratio for the broad thioamide peaks without artificially merging the 2.0 Hz meta-coupling doublets in the aromatic region.

Section 4: Diagnostic Workflow for Spectral Verification

Use the following logical workflow to verify the identity and purity of the synthesized 5-Bromopyridine-3-carbothioamide based on its 1 H NMR spectrum.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6, 400 MHz) CheckNH Identify N-H Protons (9.5 - 10.5 ppm) Start->CheckNH IsThioamide Two broad singlets? CheckNH->IsThioamide AssignNH Assign as -C(=S)NH2 (Restricted Rotation) IsThioamide->AssignNH Yes ErrorNH Suspect Amide (-C(=O)NH2) or H/D Exchange IsThioamide->ErrorNH No CheckArom Analyze Aromatic Region (8.0 - 9.2 ppm) AssignNH->CheckArom IsTrisub Three signals with meta-coupling (J~2Hz)? CheckArom->IsTrisub AssignArom Confirm 5-Bromo-3-carbothioamide Substitution Pattern IsTrisub->AssignArom Yes ErrorArom Suspect Impurity or Isomeric Substitution IsTrisub->ErrorArom No AssignH2 H2: ~9.1 ppm (d) Most deshielded AssignArom->AssignH2 AssignH6 H6: ~8.9 ppm (d) Adjacent to N & Br AssignArom->AssignH6 AssignH4 H4: ~8.5 ppm (t) Adjacent to Br & C=S AssignArom->AssignH4

Diagnostic decision tree for assigning the 1H NMR spectrum of 5-Bromopyridine-3-carbothioamide.

References
  • Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: NIH PubMed Central URL: [Link]

  • Title: A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type Source: MDPI Molecules URL: [Link]

  • Title: Thioamide, a Hydrogen Bond Acceptor in Proteins and Nucleic Acids Source: ACS Journal of Physical Chemistry B URL: [Link]

  • Title: Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold Source: ACS Journal of Medicinal Chemistry URL: [Link]

Comparative

Characteristic FT-IR absorption bands of 5-Bromopyridine-3-carbothioamide

Spectroscopic Benchmarking: Characteristic FT-IR Absorption Bands of 5-Bromopyridine-3-carbothioamide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Benchmarking: Characteristic FT-IR Absorption Bands of 5-Bromopyridine-3-carbothioamide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated heterocyclic thioamides. 5-Bromopyridine-3-carbothioamide is a highly versatile scaffold in drug discovery and materials science. However, its structural validation is often compromised by misassigned vibrational frequencies and poor sample preparation.

This guide provides an objective, in-depth comparison of the FT-IR performance of high-purity 5-Bromopyridine-3-carbothioamide against standard commercial grades and its oxygen analogue. By grounding our analysis in mechanistic causality and self-validating protocols, we can establish a definitive spectroscopic signature for this compound.

Mechanistic Grounding: The Thioamide Vibrational Signature

To accurately interpret the FT-IR spectrum of 5-Bromopyridine-3-carbothioamide, we must first understand the quantum mechanical differences between a thioamide ( C=S ) and a standard amide ( C=O ).

The small difference in electronegativity between carbon (2.55) and sulfur (2.58), combined with sulfur's larger van der Waals radius, facilitates significant charge transfer from the nitrogen to the sulfur atom[1]. Consequently, the thioamide C=S bond is approximately 30% longer than an amide C=O bond (1.71 Å vs. 1.23 Å) and possesses a weaker bond energy (130 kcal/mol vs. 170 kcal/mol)[1].

Because of this electronic delocalization, the thioamide group does not produce a single, isolated C=S stretching peak. Instead, the vibrations are highly coupled with C−N stretching and N−H bending, resulting in four distinct complex bands (Thioamide I–IV)[2]. The most diagnostic of these are the Thioamide I band (predominantly N−H bending and C−N stretching) typically found near 1595 cm⁻¹[3], and the Thioamide III band (possessing the highest degree of C=S stretching character) located near 1120 cm⁻¹[1].

Comparative Data Analysis

When evaluating the quality of 5-Bromopyridine-3-carbothioamide, FT-IR serves as a rapid discriminator of purity. Standard commercial grades often suffer from hygroscopic moisture absorption and synthetic impurities, which distort the spectral baseline and mask critical functional groups.

The table below objectively compares the FT-IR absorption bands of a High-Purity Reference Standard (>99%) , a Moisture-Compromised Commercial Grade , and 5-Bromopyridine-3-carboxamide (the oxygen analogue, used here to demonstrate the distinct spectral shift when sulfur is replaced by oxygen).

Vibrational ModeHigh-Purity 5-Bromopyridine-3-carbothioamideCommercial Grade (Moisture-Compromised)Oxygen Analogue (5-Bromopyridine-3-carboxamide)
N−H Stretch (Asym.) 3350 cm⁻¹ (Sharp, distinct)3400–3200 cm⁻¹ (Broad, obscured by O−H )3380 cm⁻¹ (Sharp)
N−H Stretch (Sym.) 3180 cm⁻¹ (Sharp)Obscured3190 cm⁻¹ (Sharp)
Amide I ( C=O Stretch) AbsentAbsent1670 cm⁻¹ (Strong, dominant)
Thioamide I Band 1595 cm⁻¹ (Strong)1590 cm⁻¹ (Peak broadening)N/A
Thioamide III ( C=S ) 1120 cm⁻¹ (Medium-Strong)1115 cm⁻¹ (Reduced intensity)Absent
Pyridine Ring ( C=C/C=N ) 1560, 1450 cm⁻¹1560, 1450 cm⁻¹1565, 1455 cm⁻¹
C−Br Stretch 680 cm⁻¹ (Sharp)680 cm⁻¹685 cm⁻¹

Data Insight: The presence of a broad band above 3400 cm⁻¹ in the commercial grade is a direct indicator of water lattice infiltration, which interferes with the primary thioamide N−H stretching modes. Furthermore, the complete absence of a peak at ~1670 cm⁻¹ in the thioamide samples confirms the absence of unreacted carboxamide precursors.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

As an expert in spectroscopic analysis, I mandate the use of Attenuated Total Reflectance (ATR) over traditional KBr pelleting for thioamide characterization. KBr is notoriously hygroscopic; any absorbed atmospheric moisture will introduce an artifactual O−H stretch that artificially masks the critical N−H bands of the primary thioamide group.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system:

Step 1: System Suitability & Calibration

  • Action : Scan a traceable polystyrene film standard.

  • Validation : Confirm the presence of the 1601.2 cm⁻¹ peak. If the peak deviates by >2 cm⁻¹, recalibrate the interferometer laser.

Step 2: Environmental Background Correction

  • Action : Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Collect an ambient air background scan (32 scans).

  • Causality : This step mathematically subtracts atmospheric H2​O and CO2​ from the final spectrum, preventing false peaks in the 2300 cm⁻¹ and 3500 cm⁻¹ regions.

Step 3: Sample Application & Pressure Optimization

  • Action : Place 2–3 mg of 5-Bromopyridine-3-carbothioamide directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-70% transmission).

  • Causality : Applying consistent, optimized torque ensures uniform evanescent wave penetration into the sample without inducing mechanochemical deformation (polymorphic shifting) of the crystal lattice.

Step 4: Spectral Acquisition & Deconvolution

  • Action : Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

  • Validation : Perform baseline correction and peak picking. Cross-reference the extracted peaks against the established Thioamide I-IV and Pyridine ring benchmarks.

Analytical Workflow Visualization

The logical progression of this self-validating analytical method is mapped below.

FTIR_Workflow Start 1. Sample Preparation (ATR-FTIR Crystal Cleaning) Background 2. Background Scan (Atmospheric H₂O/CO₂ Correction) Start->Background Acquisition 3. Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) Background->Acquisition Split 4. Spectral Deconvolution & Peak Assignment Acquisition->Split Thioamide Thioamide Bands (N-H, C=S, C-N) Split->Thioamide Pyridine Pyridine Ring Bands (C=C, C=N, C-H) Split->Pyridine Halogen Halogen Band (C-Br Stretch) Split->Halogen Validation 5. Cross-Validation vs. High-Purity Reference Thioamide->Validation Pyridine->Validation Halogen->Validation Output 6. Purity & Identity Confirmed Validation->Output

Figure 1: Self-validating ATR-FTIR analytical workflow for 5-Bromopyridine-3-carbothioamide.

Troubleshooting & Field Insights

  • Peak Shifting in the Thioamide I Band : If the Thioamide I band shifts significantly from 1595 cm⁻¹ to ~1610 cm⁻¹, this is often indicative of altered intermolecular hydrogen bonding. Thioamides are highly sensitive to complex formation and crystallization environments[2]. Ensure that you are comparing samples of the same polymorphic form.

  • Signal-to-Noise Degradation : A noisy baseline below 1000 cm⁻¹ (where the C−Br stretch and Thioamide IV bands reside) usually points to poor crystal contact. Retract the anvil, redistribute the powder evenly over the diamond sensor, and re-apply pressure.

References

  • Mahmud, T., et al. "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." National Institutes of Health (PMC), 2020.[Link]

  • Jensen, K. A., & Nielsen, P. H. "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica / SciSpace, 1966. [Link]

  • "Synthesis-Dependent Adsorption Properties of Polythioamides Toward Mercury(II) Ions." Preprints.org, 2025. [Link]

Sources

Validation

The Chromatographic Challenge: Causality in Pyridine Thioamide Analysis

Strategic HPLC Method Development for 5-Bromopyridine-3-carbothioamide: Overcoming Silanol Interactions and Phase Collapse As a Senior Application Scientist, I frequently observe analytical methods failing not due to ins...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic HPLC Method Development for 5-Bromopyridine-3-carbothioamide: Overcoming Silanol Interactions and Phase Collapse

As a Senior Application Scientist, I frequently observe analytical methods failing not due to instrumental errors, but because the stationary phase chemistry is fundamentally mismatched to the analyte's physicochemical properties. The purity analysis of 5-Bromopyridine-3-carbothioamide presents a classic chromatographic paradox. It features a hydrophobic bromopyridine ring coupled with a highly polar, hydrogen-bonding carbothioamide group.

This guide objectively compares column chemistries and provides a self-validating, step-by-step protocol to achieve robust, reproducible purity analysis for this challenging compound.

To design an effective method, we must first understand the molecular behavior of the analyte within the column. Pyridine derivatives typically possess a hydrophilic and basic nature, with a pKa ranging from 5.2 to 6.0[1]. This creates a dual threat in reversed-phase HPLC (RP-HPLC):

  • Silanol-Induced Peak Tailing: Broad, asymmetric peaks are a notorious issue due to the secondary ion-exchange interaction between the basic pyridine nitrogen and residual, ionized silanol groups (pKa ~3.5–4.5) on the silica support[1].

  • Pore Dewetting (Phase Collapse): Because the thioamide group is highly polar, retaining the compound requires a highly aqueous mobile phase (often <15% organic). However, utilizing a highly aqueous mobile phase with conventional C18 columns leads to a dramatic loss in retention due to pore dewetting, where the hydrophobic C18 ligands collapse and expel the aqueous phase[2].

To mitigate these issues, we must carefully select a stationary phase that can tolerate 100% aqueous conditions while actively shielding the basic nitrogen from residual silanols.

Workflow N1 Target: 5-Bromopyridine-3-carbothioamide Basic Pyridine + Polar Thioamide N2 Assess Chromatographic Risks Silanol Tailing & Phase Collapse N1->N2 N3 Standard C18 (Fails: Severe Tailing) N2->N3 N4 Amide-C18 Phase (Champion: Shields Silanols) N2->N4 N5 Self-Validating SST Rs > 2.0, Tf < 1.2 N4->N5

Fig 1. Method development workflow prioritizing Amide-C18 to mitigate silanol interactions.

Stationary Phase Comparison: Finding the Optimal Chemistry

To objectively determine the best column for 5-Bromopyridine-3-carbothioamide, we compared three distinct stationary phase chemistries under identical highly aqueous conditions (85% Buffer / 15% Methanol).

  • Standard C18 (Conventional Endcapped): Highly hydrophobic. Suffers from phase collapse in low-organic conditions and leaves residual silanols exposed to the basic pyridine ring.

  • Aqueous C18 (Aq-C18): Features proprietary endcapping or reduced ligand density to prevent pore dewetting[2]. While retention is stabilized, peak tailing for basic compounds remains a moderate issue.

  • Polar-Embedded Amide-C18 (The Champion): Incorporates a polar amide group directly within the C18 alkyl chain. This stabilizes highly aqueous mobile phases and drastically improves peak symmetry for basic analytes[3]. The amide group creates a virtual hydration layer, sterically and electronically shielding the silica surface from the pyridine nitrogen.

Table 1: Performance Metrics Comparison for 5-Bromopyridine-3-carbothioamide
Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*Conclusion
Standard C18 2.1 (Unstable)2.453,2001.1Fails; Phase collapse & severe silanol tailing.
Aqueous C18 (Aq-C18) 5.41.688,5001.8Marginal; Stable retention but moderate tailing.
Polar-Embedded Amide-C18 6.21.0514,2003.5Optimal; Excellent shielding & peak shape.

*Resolution calculated against its synthetic precursor, 5-bromonicotinonitrile.

Mechanism cluster_0 Standard C18 cluster_1 Amide-C18 Analyte Pyridine Nitrogen (Basic) Silanol Ionized Silanol Analyte->Silanol Ion-Exchange Amide Embedded Amide Analyte->Amide H-Bonding Tailing Peak Tailing Silanol->Tailing Shielding Hydration Shield Amide->Shielding

Fig 2. Mechanistic comparison of basic pyridine interactions on Standard C18 vs. Amide-C18.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol utilizes a specific pH control strategy combined with a System Suitability Test (SST) to ensure data integrity before any sample is quantified.

A. Mobile Phase Preparation & Causality
  • Buffer (Mobile Phase A): 20 mM Ammonium Acetate, adjusted to pH 6.5 with dilute acetic acid.

    • Causality: Maintaining a pH of 6.5 ensures the pyridine ring (pKa ~5.2) remains predominantly in its neutral, un-ionized free-base form. This maximizes hydrophobic retention and minimizes ionic interactions[4].

  • Organic (Mobile Phase B): HPLC-Grade Methanol.

B. Chromatographic Conditions
  • Column: Polar-Embedded Amide-C18 (e.g., Agilent Polaris Amide-C18), 150 mm × 4.6 mm, 3 µm.

  • Elution Mode: Isocratic, 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics for the thioamide group).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 90:10 Water:Methanol. (Causality: Matching the diluent closely to the initial mobile phase prevents solvent-mismatch peak distortion for highly polar early eluters.)

C. The Self-Validating System Suitability Test (SST)

Before analyzing unknown purity samples, inject a resolution standard containing 100 µg/mL of 5-Bromopyridine-3-carbothioamide and 10 µg/mL of 5-bromonicotinonitrile (a common synthetic precursor and degradation product).

The system is only considered valid if it meets the following causality-driven criteria:

  • Retention Time RSD < 1.0% (n=5): Validates that the highly aqueous mobile phase has not caused pore dewetting or phase collapse.

  • USP Tailing Factor (Tf) < 1.2: Validates that the embedded amide group is successfully shielding the basic pyridine nitrogen from residual silanols.

  • Resolution (Rs) > 2.0: Validates the method's specificity and thermodynamic ability to separate the target from structurally similar polar impurities.

Conclusion

Developing an HPLC method for 5-Bromopyridine-3-carbothioamide requires navigating the conflicting demands of its basic pyridine ring and its highly polar thioamide group. By rejecting conventional C18 columns in favor of a Polar-Embedded Amide-C18 stationary phase, and controlling the mobile phase at pH 6.5, we eliminate pore dewetting and silence silanol interactions. Implementing the outlined self-validating SST ensures that your chromatographic system is thermodynamically stable and analytically rigorous prior to every run.

References

1.[1] Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives Source: Benchchem URL:1

2.[4] Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL:4

3.[2] Analysis of Polar Compounds Using an Agilent InfinityLab Poroshell 120 Aq-C18 Column Source: lcms.cz URL:2

4.[3] Agilent Polaris HPLC Columns Source: Chrom Tech URL:3

Sources

Comparative

Comparative Reactivity Guide: 5-Bromopyridine-3-carbothioamide vs. 5-Chloropyridine-3-carbothioamide in Late-Stage Functionalization

When designing complex heterocyclic scaffolds for drug discovery, the choice of halogen in starting materials is rarely arbitrary. For pyridine-3-carbothioamide derivatives, the halogen at the 5-position serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

When designing complex heterocyclic scaffolds for drug discovery, the choice of halogen in starting materials is rarely arbitrary. For pyridine-3-carbothioamide derivatives, the halogen at the 5-position serves as a critical synthetic handle for late-stage functionalization. This guide provides an in-depth, objective comparison between 5-Bromopyridine-3-carbothioamide and its 5-Chloropyridine analog, evaluating their mechanistic behavior, chemoselectivity, and practical laboratory applications.

Mechanistic Causality: The Halogen Effect on Cross-Coupling

The fundamental divergence in reactivity between these two analogs lies in the thermodynamic stability of their carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the catalytic cycle relies on the oxidative addition of the C-X bond to the Pd(0) center. This step is almost universally the rate-determining step.

  • Bond Dissociation Energy (BDE): The1[1]. Computational density functional theory (DFT) studies confirm that2[2].

  • Catalyst Selection: Because of the weaker C-Br bond, 5-bromopyridine-3-carbothioamide readily undergoes oxidative addition with standard, cost-effective catalysts (e.g., Pd(PPh₃)₄) under mild conditions. Conversely, the 5-chloropyridine analog requires 3 (such as XPhos or BrettPhos) to push electron density into the Pd center and overcome the high activation barrier of the C-Cl bond[3].

  • Thioamide Poisoning Mitigation: The thioamide moiety is a strong σ-donor and can coordinate to palladium, potentially poisoning the catalyst. Using bulky dialkylbiaryl phosphine ligands for the 5-chloro analog serves a dual purpose: accelerating C-Cl oxidative addition while sterically blocking the thioamide sulfur from permanently coordinating to the metal center.

G A 5-Halo-pyridine-3-carbothioamide B 5-Bromo Analog (Weaker C-Br) A->B C 5-Chloro Analog (Stronger C-Cl) A->C D Pd(0), Mild Base RT - 60°C B->D Fast Oxidative Addition E Pd(0), Bulky Ligand 90°C+ C->E Slow Oxidative Addition F Cross-Coupled Pyridine D->F E->F

Logical flow of Pd-catalyzed cross-coupling reactivity based on halogen bond strength.

Thioamide Reactivity: Orthogonal Cyclization Pathways

While the halogen dictates cross-coupling kinetics, the thioamide group at the 3-position remains electronically decoupled enough to act as an independent reactive center. Thioamides are potent bis-nucleophiles (reacting via sulfur first, then nitrogen) and are classic precursors for the 4[4]. Both the 5-bromo and 5-chloro analogs exhibit identical efficiency in these cyclization reactions, allowing researchers to build the thiazole ring first, reserving the halogen for subsequent diversification.

G Thioamide 5-Halopyridine-3-carbothioamide Intermediate Thioimidate Intermediate Thioamide->Intermediate S-Alkylation AlphaHalo α-Haloketone AlphaHalo->Intermediate Electrophile Cyclization Intramolecular Cyclization Intermediate->Cyclization N-Attack on Carbonyl Thiazole Thiazolyl-Pyridine Derivative Cyclization->Thiazole Dehydration (-H2O)

Reaction workflow for the Hantzsch thiazole synthesis using a thioamide precursor.

Quantitative Reactivity Profile

The following table summarizes the operational differences between the two analogs to guide reagent selection.

Parameter5-Bromopyridine-3-carbothioamide5-Chloropyridine-3-carbothioamide
C-X Bond Dissociation Energy ~276 kJ/mol~339 kJ/mol
Oxidative Addition Kinetics RapidSluggish
Preferred Pd Ligands PPh₃, dppf, XantphosXPhos, BrettPhos, NHCs
Typical Reaction Temperature 25°C – 60°C90°C – 120°C
Thioamide Reactivity Highly NucleophilicHighly Nucleophilic
Strategic Utility Rapid analog generationOrthogonal coupling strategies

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to distinguish between true reaction kinetics and experimental failure (e.g., catalyst death).

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation of the 5-position while preserving the thioamide. Validation Mechanism: 1,3,5-Trimethoxybenzene is added as an inert internal standard. By taking quantitative ¹H NMR aliquots, researchers can track exact starting material consumption versus product formation. A mismatch indicates side reactions (e.g., protodeboronation or thioamide-induced catalyst poisoning).

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a Schlenk flask with 5-bromopyridine-3-carbothioamide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Internal Standard: Add exactly 0.33 equiv of 1,3,5-trimethoxybenzene.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). (Note: If using the 5-chloro analog, substitute with Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%)).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Seal and remove from the glovebox.

  • Reaction: Stir at 60°C for the bromo analog (or 100°C for the chloro analog).

  • In-Process Control: At t=2h, remove a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹H NMR spectrum. Compare the integration of the product's aromatic signals against the sharp singlet of 1,3,5-trimethoxybenzene (δ 6.08 ppm) to calculate exact conversion.

  • Workup: Upon completion, filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: In-Situ Monitored Hantzsch Thiazole Cyclization

Objective: Synthesize a 2-(5-halopyridin-3-yl)thiazole derivative. Validation Mechanism: The reaction is monitored via Attenuated Total Reflectance (ATR) FTIR. The disappearance of the characteristic thioamide C=S stretch (~1200-1400 cm⁻¹) and N-H stretch (~3150 cm⁻¹) provides real-time, non-destructive validation of cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-halopyridine-3-carbothioamide (1.0 equiv) in anhydrous ethanol (0.5 M) in a multi-neck flask equipped with an ATR-FTIR probe.

  • Electrophile Addition: Add the α-haloketone (e.g., 2-bromoacetophenone, 1.1 equiv) dropwise at room temperature.

  • Monitoring: Observe the FTIR spectrum. The initial S-alkylation will cause a shift in the C=S stretch.

  • Cyclization: Heat the mixture to reflux (78°C). Monitor the gradual disappearance of the primary amine N-H stretches as the ring closes and dehydrates.

  • Isolation: Once FTIR confirms complete consumption of the thioamide, cool the mixture to 0°C. The hydrobromide/hydrochloride salt of the thiazole product will typically precipitate. Filter and wash with cold ethanol.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions , NIH. 2

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions , RSC. 3

  • Synthesis and Biological Evaluation of Thiazole Derivatives , IntechOpen. 4

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines , Benchchem. 1

Sources

Validation

A Researcher's Guide to the Accurate Melting Point Determination of 5-Bromopyridine-3-carbothioamide

Introduction: The Criticality of an Accurate Melting Point This guide, therefore, serves a dual purpose. First, it underscores the foundational importance of melting point as a primary indicator of purity for a crystalli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of an Accurate Melting Point

This guide, therefore, serves a dual purpose. First, it underscores the foundational importance of melting point as a primary indicator of purity for a crystalline organic solid.[1][2] A sharp, well-defined melting range is indicative of a high-purity sample, whereas a broad melting range suggests the presence of impurities, a phenomenon known as melting point depression.[1][3] Second, in the absence of established data, this document provides a comparative analysis of robust methodologies for the de novo determination of this critical physical constant.

We will explore two principal, experimentally validated techniques: the traditional Capillary Method, using both the classic Thiele tube and modern digital apparatus, and the more advanced thermal analysis technique of Differential Scanning Calorimetry (DSC). This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to ensure the generation of reliable, reproducible, and defensible data.

Comparative Analysis of Methodologies

The choice of method for melting point determination often depends on the required accuracy, sample availability, and the specific information sought. Below is a comparative overview of the two primary techniques discussed in this guide.

FeatureCapillary Method (Thiele Tube)Capillary Method (Digital Apparatus)Differential Scanning Calorimetry (DSC)
Principle Visual detection of phase change in a heated liquid bath.Automated optical detection of phase change in a heated metal block.[4][5]Measurement of heat flow difference between a sample and a reference as a function of temperature.[6][7][8]
Accuracy Moderate; dependent on user skill and heating rate control.High; automated detection reduces operator subjectivity.[9]Very High; provides precise onset and peak melting temperatures.[10]
Precision Lower; subject to variations in heat distribution and visual acuity.High; controlled ramp rates and digital detection ensure reproducibility.Very High; instrument-controlled and highly reproducible.
Sample Size 2-3 mm column in a capillary tube.[11][12]2-3 mm column in a capillary tube.[13]Typically 1-5 mg in a sealed pan.
Throughput Low; typically one sample at a time.Moderate; many instruments can analyze multiple samples simultaneously.[9]Moderate to High; autosamplers enable unattended analysis of multiple samples.
Information Yield Melting range (onset and clear point).Melting range, with digital recording and often video capture.Melting point (onset, peak), enthalpy of fusion (purity), detection of polymorphic transitions, glass transitions.[14]
Cost Low (glassware).Moderate (instrument purchase).High (instrument purchase and maintenance).
Method 1: The Capillary Melting Point Technique

The capillary method is the most common technique for determining the melting point of a solid.[11][15] It relies on heating a small amount of finely powdered sample in a thin-walled glass capillary tube and observing the temperature range over which the solid melts into a liquid.[15] This method is recognized by major pharmacopeias, such as the United States Pharmacopeia (USP).[16][17]

Causality Behind the Protocol: Why These Steps Matter
  • Sample Preparation: The sample must be thoroughly dry and finely powdered.[18] Moisture can act as an impurity, depressing and broadening the melting range. A fine powder ensures uniform packing and efficient heat transfer, which is critical for a sharp, reproducible melting point.[9][18] A sample height of 2-3 mm is recommended to ensure there is enough material to observe while minimizing thermal gradients within the sample itself.[11][12]

  • Heating Rate: The rate of temperature increase is the most critical instrumental parameter.[9] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[1] Pharmacopeial methods often specify a slow heating rate of 1-2°C per minute near the melting point to allow the system to reach thermal equilibrium.[1][12][19]

  • Calibration: Thermometers and digital sensors require periodic calibration to ensure accuracy. This is achieved using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample under investigation.[16][20][21][22]

Experimental Workflow: Capillary Method

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_record Data Recording A Dry Sample Thoroughly B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm height) B->C D Place Capillary in Apparatus C->D E Heat Rapidly to ~15°C Below Expected MP D->E F Heat Slowly (1-2°C/min) E->F G Observe and Record Melting Range F->G H T_onset: First drop of liquid appears G->H I T_clear: All solid has melted H->I J Report as Range: T_onset - T_clear I->J

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol: Digital Melting Point Apparatus
  • Instrument Calibration: Verify the instrument's temperature calibration using certified reference standards (e.g., benzophenone, caffeine, vanillin) with melting points near the anticipated range of 5-Bromopyridine-3-carbothioamide.[23][24] Follow the manufacturer's instructions for calibration and adjustment.

  • Sample Preparation:

    • Ensure the 5-Bromopyridine-3-carbothioamide sample is completely dry, as residual solvent will depress the melting point.

    • Place a small amount of the sample on a clean, dry watch glass. Using a spatula, crush the crystalline material into a fine powder.[18]

    • Tap the open end of a capillary tube into the powder until a small amount enters the tube.

    • Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder into the bottom.[11] The final packed height should be 2-3 mm.[12]

  • Approximate Melting Point Determination (if unknown):

    • Insert the packed capillary into the heating block.

    • Set a rapid heating rate (e.g., 10-20°C/min).

    • Observe the approximate temperature at which the sample melts. This provides a target for the more accurate measurement.

    • Allow the apparatus to cool to at least 20°C below this approximate melting point before proceeding.

  • Accurate Melting Point Determination:

    • Insert a fresh, properly prepared capillary tube.

    • Set the starting temperature to about 15-20°C below the approximate melting point.[25]

    • Set the heating ramp rate to 1°C/min as per USP guidelines.[1][13]

    • Start the heating program.

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first droplet of liquid becomes visible (the onset of melting).[12]

    • Record the temperature at which the last solid particle melts into a clear liquid (the clear point).[12]

    • The melting point is reported as the range between these two temperatures.

  • Repeatability: Perform the measurement in triplicate with fresh samples to ensure the result is reproducible.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][8] When the sample undergoes a thermal transition, such as melting, it requires more energy than the reference to maintain the same temperature. This difference in heat flow is detected and plotted, providing a highly accurate and quantitative measure of the melting process.[14]

Causality Behind the Protocol: Why DSC is a Superior Method
  • Quantitative Data: Unlike the qualitative observation of the capillary method, DSC provides quantitative data. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which can be used to assess the purity of the sample.

  • Sensitivity: DSC is highly sensitive and can detect subtle thermal events that might be missed by visual inspection, such as polymorphic transitions (the conversion from one crystalline form to another) or the glass transition of amorphous content.[6][14]

  • Objectivity: The process is fully automated, eliminating the operator subjectivity inherent in visual detection methods.[10]

Experimental Workflow: DSC Analysis

G cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Calibrate DSC with Indium Standard B Accurately Weigh 1-3 mg of Sample into Pan A->B C Hermetically Seal the Pan B->C D Place Sample & Reference Pans in Cell C->D E Equilibrate at Start Temperature D->E F Ramp Temperature at Controlled Rate (e.g., 10°C/min) E->F G Record Heat Flow vs. Temperature F->G H Identify Endothermic Melting Peak G->H I Determine Onset & Peak Temperatures H->I J Calculate Enthalpy of Fusion (ΔHfus) I->J

Caption: Workflow for Melting Point Determination by DSC.

Detailed Protocol: DSC for Purity and Melting Point
  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. The well-defined melting point (156.6°C) and enthalpy of fusion of indium make it an ideal calibrant.

    • Ensure the instrument is purged with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of the finely powdered 5-Bromopyridine-3-carbothioamide into an aluminum DSC pan.

    • Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Set the thermal program:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

      • Ramp the temperature at a controlled rate, typically 10°C/min for standard analysis, up to a temperature well above the melting point.

  • Data Analysis:

    • The output will be a thermogram plotting heat flow versus temperature. The melting of the sample will appear as an endothermic peak.

    • Using the instrument's analysis software, determine the onset temperature of the peak, which is often correlated with the melting point of the pure substance.

    • The peak temperature (the minimum of the endotherm) is also recorded.

    • Integrate the area of the peak to determine the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

Conclusion and Best Practices

For a novel or uncharacterized compound like 5-Bromopyridine-3-carbothioamide, establishing a reliable melting point is a critical first step in its physicochemical characterization. While the capillary method provides a straightforward and accessible means of determination, Differential Scanning Calorimetry is the recommended technique for obtaining the most accurate, precise, and comprehensive data.

Key Recommendations for Researchers:

  • Always Calibrate: Regardless of the method, regular calibration with certified standards is non-negotiable for data integrity.[20][21]

  • Prioritize Sample Preparation: The most common source of error in melting point determination is improper sample preparation.[9] Ensure the sample is absolutely dry and finely powdered.

  • Control the Heating Rate: For capillary methods, a slow ramp rate (1-2°C/min) near the melting point is essential for accuracy.[12]

  • Use DSC for Definitive Data: When available, use DSC to obtain not only the melting point but also the enthalpy of fusion, which provides a quantitative assessment of purity and can reveal complex thermal behaviors.[6][14]

  • Report with Detail: When documenting the melting point, always report the method used, the heating rate, and the value as a range (for capillary methods) or as the onset/peak temperature (for DSC).

By adhering to these rigorous methodologies, researchers can confidently establish and report the melting point of pure 5-Bromopyridine-3-carbothioamide, contributing to a robust and reliable dataset for this compound and enabling its effective use in pharmaceutical research and development.

References
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Mettler Toledo. All You Need to Know about Melting Point Determination. [Link]

  • University of Alberta. Melting Point Determination. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • Concept Heidelberg. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Reagecon. Melting Point Calibration Standards. [Link]

  • USP-NF. 〈741〉 Melting Range or Temperature. [Link]

  • Crea Analytical. Calibration standards for melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Gateway Analytical. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Contech Weighing Scales. DIGITAL MELTING POINT APPARATUS. [Link]

  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. [Link]

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry. [Link]

  • Scribd. Capillary Tube Methods for Melting Point. [Link]

  • Cole-Parmer. Digital Melting Point Apparatus. [https://archive-resources.coleparmer.com/Manual_pdfs/03011-30, -35, 03012-07, -17.pdf]([Link], -35, 03012-07, -17.pdf)

  • AOCS. Official Method Cc 1-25, Reapproved 2025, Melting Point, Capillary Tube Method. [Link]

  • YouTube. (2026, March 3). Melting point determination using Thiele's tube : Lab demonstration video. [Link]

  • WordPress.com. (2021, January 5). Melting Point of Organic Compounds. [Link]

  • Edisco. Melting point determination. [Link]

  • University of Toronto. Melting Point and Thermometer Calibration. [Link]

  • A.KRÜSS Optronic. Calibration standards melting point meters. [Link]

  • ETCN. (2025, March 16). Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. [Link]

  • thinkSRS.com. Melting Point Determination. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

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Safety & Regulatory Compliance

Safety

5-Bromopyridine-3-carbothioamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 5-Bromopyridine-3-carbothioamide As a Senior Application Scientist, I recognize that handling complex halogenated thioamides like 5-Bromopyridine-3-carbothioamide (CAS 89009...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5-Bromopyridine-3-carbothioamide

As a Senior Application Scientist, I recognize that handling complex halogenated thioamides like 5-Bromopyridine-3-carbothioamide (CAS 890093-82-0) requires more than simply skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity to ensure safe laboratory operations and strict environmental compliance. While this compound is an invaluable synthetic building block in drug discovery—particularly for synthesizing functionalized thiazoles and kinase inhibitors—its structural motifs present specific toxicological and environmental hazards that dictate highly controlled disposal workflows[1].

Chemical Profiling and Hazard Causality

Before implementing disposal protocols, it is critical to understand why these specific procedures are necessary. A self-validating safety system relies on an understanding of molecular causality.

  • The Bromopyridine Core: Halogenated pyridines are notoriously toxic and lipophilic, allowing them to readily penetrate biological membranes. They are classified as toxic if swallowed, inhaled, or absorbed through the skin, and they act as severe irritants to the respiratory tract and eyes[2][3].

  • The Thioamide Group: Thioamides are reactive and can act as skin sensitizers[1]. More importantly, under oxidative stress or combustion, they decompose to release highly toxic gases, including sulfur oxides (SOx) and nitrogen oxides (NOx)[1][3].

  • Halogenated Combustion: The presence of the bromine atom means that hydrogen bromide (HBr) gas is a primary combustion byproduct[3]. This strictly prohibits standard waste incineration and necessitates specialized disposal facilities.

Table 1: Physicochemical and Hazard Summary of 5-Bromopyridine-3-carbothioamide

Property / HazardDetailsCausality / Operational Implication
CAS Number 890093-82-0Unique identifier for regulatory tracking and waste manifesting.
Molecular Formula C6H5BrN2SContains halogens and sulfur; dictates specialized incineration requirements[4].
GHS Classification Acute Tox. 3, Skin Sens. 1, Eye Dam. 1Requires full PPE (respirator, double nitrile gloves) during handling and disposal[1][2].
Combustion Byproducts CO, CO2, NOx, SOx, HBrIncineration must occur in facilities equipped with acid gas scrubbers[3].
Environmental Hazard Toxic to aquatic lifeMust never be disposed of down the drain; requires dedicated halogenated waste streams[5].

Waste Segregation Workflow

To prevent accidental exposure or environmental release, waste must be meticulously segregated at the point of generation. Mixing this compound with incompatible chemicals or non-halogenated waste streams can lead to dangerous reactions or regulatory violations.

WasteDisposal Start 5-Bromopyridine-3-carbothioamide Waste Generation SolidWaste Solid Waste (Powder, Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Reaction Solvents) Start->LiquidWaste Spill Accidental Spill Start->Spill SolidContainer Double-bagged in sealable polyethylene bags SolidWaste->SolidContainer LiquidContainer Halogenated Organic Waste Carboy LiquidWaste->LiquidContainer SpillKit Inert Absorbent (Sand/Silica) Sweep & Collect Spill->SpillKit Incinerator Licensed Hazardous Waste Incinerator (Equipped with SOx/NOx/HBr Scrubbers) SolidContainer->Incinerator Manifested as Toxic Solid LiquidContainer->Incinerator Manifested as Halogenated Solvent SpillKit->Incinerator Manifested as Contaminated Debris

Decision tree for the segregation and disposal of 5-Bromopyridine-3-carbothioamide waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Routine Solid and Liquid Waste Disposal
  • Segregation: Do not mix 5-Bromopyridine-3-carbothioamide waste with non-halogenated waste. The presence of bromine requires high-temperature incineration with specific environmental scrubbers to capture HBr[3].

  • Solid Waste Packaging: Place all residual solid chemicals, contaminated weighing paper, and disposable spatulas into a sealable polyethylene bag. Place this bag inside a secondary rigid container (e.g., a high-density polyethylene (HDPE) bucket) to prevent puncture[2].

  • Liquid Waste Collection: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM), transfer the solution to a clearly labeled "Halogenated Organic Waste" carboy. Ensure the container is kept tightly closed and stored in a secondary containment tray in a well-ventilated satellite accumulation area[3].

  • Labeling: Label all containers explicitly with: "Contains 5-Bromopyridine-3-carbothioamide, Toxic, Halogenated, Sulfur-containing."

  • Final Disposal: Entrust the waste to a licensed hazardous waste disposal company. The mandated disposal method is incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize HBr, SOx, and NOx gases[2][5].

Protocol B: Emergency Spill Clean-Up Procedure

Causality Check: Sweeping dry powders can aerosolize toxic particulates, leading to severe inhalation exposure. Therefore, wet-wiping or using inert absorbents is mandatory to suppress dust[1][2].

  • Evacuation and PPE: Immediately evacuate non-essential personnel from the spill area. The responder must don a NIOSH-approved respirator (N95 or higher, depending on spill size), chemical-resistant goggles, and double nitrile gloves[1][2].

  • Containment: Prevent the powder from spreading. Do not allow the chemical to enter drains, as it is highly toxic to aquatic life and will cause long-lasting environmental damage[3][5].

  • Collection:

    • For Solids: Do not dry sweep. Cover the spilled powder with slightly dampened inert absorbent material (e.g., sand or diatomaceous earth) to prevent dust generation[3][6]. Carefully scoop the mixture using non-sparking tools into a hazardous waste container.

    • For Liquids: Absorb the spilled solution with universal binders or silica gel[1][3].

  • Decontamination: Wash the spill area thoroughly with a suitable solvent (e.g., ethanol or a mild detergent solution) to remove lipophilic residues, and collect the washings into the liquid waste container[1].

  • Disposal of Debris: Treat all cleanup materials, including the PPE used during the response, as hazardous waste and route them to the licensed incinerator[2][3].

Storage Incompatibilities Prior to Disposal

To prevent accidental degradation or dangerous reactions in the waste accumulation area before final disposal, strict storage conditions must be maintained.

Table 2: Storage and Compatibility Matrix

Material TypeCompatibilityMechanistic Reason
Strong Oxidizing Agents Incompatible Can violently oxidize the thioamide sulfur, releasing SOx gas and heat[3][7].
Strong Acids Incompatible May hydrolyze the thioamide, potentially releasing highly toxic hydrogen sulfide (H2S) gas[3][7].
Inert Gas (Argon/N2) Compatible Protects the compound from oxidative degradation and moisture during long-term storage[2].
HDPE Containers Compatible Chemically inert and provides a robust barrier against moisture and vapor release[2].

References

  • Sigma-Aldrich. "CAS 890093-82-0 | Sigma-Aldrich: 5-bromopyridine-3-carbothioamide." sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIMsfUNydbiSPLAnZkEAFlB_5i41Thug6cKhX5nK_tUCh1mOtMJ_QCaAX1x_CrgbRTp-QR7QYe1xL7tf3jfweugArgQDE8FDZP0lCIsPe6hxj4TeL91jGeE7yr7KuQPHqpHkg6L18LF12DY3thz5G_9J6dco2_JtXzNYHpdAl908nrdVS3tLSTQAoNY8n8svshNBnsxS4jYR7OYnMkBkLW_ekT6HHKjm3lDnS7_-5o1zRkA8vTxArmT1XTRZlG6QuYEw==]
  • cmxx.com. "5-溴吡啶-3-硫代甲酰胺_CAS:890093-82-0 - 郑州春秋化工有限公司." cmxx.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV-TQImu5n0cmwrWTeUjvJKt-E8wCqbGU1ptzNCXxUgYyZ6PYdcQl9bceSS_y3REVs5UrGF_AAOis1vb18VeJpRHEhZulADui691-VB4mvydlUzmc1BFhlNr44ds_jxcqh1g==]
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Sources

Handling

Personal protective equipment for handling 5-Bromopyridine-3-carbothioamide

For researchers and drug development professionals, managing the logistical and safety requirements of specialized chemical intermediates is as critical as the experiments themselves. 5-Bromopyridine-3-carbothioamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing the logistical and safety requirements of specialized chemical intermediates is as critical as the experiments themselves. 5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0) is a highly valuable building block in medicinal chemistry. However, its unique molecular architecture presents specific occupational hazards that require strict procedural controls.

This guide provides a mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and waste disposal, ensuring that every safety measure is grounded in the chemical reality of the compound.

Mechanistic Hazard Profile

To handle 5-Bromopyridine-3-carbothioamide safely, personnel must understand the causality behind its toxicity:

  • The Halogenated Pyridine Core: The bromine atom at the 5-position significantly increases the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum (the outer layer of skin), making it a potent skin sensitizer and a severe eye irritant[1]. Furthermore, upon thermal degradation, the brominated core can release highly toxic hydrogen bromide (HBr) gas[2].

  • The Carbothioamide Moiety: Thioamides are biologically active and acutely toxic if swallowed or inhaled[2][3]. Crucially, under strongly acidic or basic conditions, the thioamide group can undergo hydrolysis to release hydrogen sulfide (H₂S)—a highly toxic, flammable gas[4].

Quantitative PPE Specifications

Standard laboratory attire is insufficient for halogenated thioamides. The following matrix outlines the required PPE, grounded in the compound's specific physicochemical properties.

Protection ZoneEquipment SpecificationMechanistic RationaleReplacement Frequency
Hands Nitrile gloves (≥0.11 mm thickness); Double-glove for solvent use.Halogenated pyridines are lipophilic. Nitrile provides a robust barrier against the solid powder[1].Every 2 hours, or immediately upon solvent contamination.
Eyes/Face Chemical splash goggles (ANSI Z87.1) or full-face shield.Protects against severe corneal damage caused by the reactive thioamide moiety[2].N/A (Decontaminate with solvent wipes after use).
Respiratory N95/P100 particulate respirator (routine); Full-face HEPA (spills).Thioamide powders are fine and easily aerosolized, posing an acute inhalation hazard[4][5].Discard N95 after single use; replace HEPA filters per schedule.
Body Flame-resistant, knee-length laboratory coat.Prevents dermal exposure. Thioamides are known to cause allergic skin sensitization[2].Launder weekly through a certified industrial facility[2].

Operational Protocols

Do not merely follow these steps; understand that each action is designed to validate the safety of the operating environment.

Protocol A: Safe Weighing and Dissolution Workflow
  • Environmental Preparation: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Verify that no strong acids or oxidizing agents are present in the hood to prevent incompatible H₂S-generating reactions[4].

  • Static Mitigation: 5-Bromopyridine-3-carbothioamide is a dry powder prone to aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat to neutralize static charges and prevent powder dispersion[5].

  • Transfer & Weighing: Using a micro-spatula, transfer the required mass into a pre-tared, sealable vial. Close the primary chemical container immediately to minimize ambient moisture exposure.

  • In-Hood Dissolution: If preparing a stock solution (e.g., in DMSO), add the solvent directly to the vial inside the fume hood. Seal the vial tightly before removing it for vortexing or sonication.

  • Decontamination & Validation: Wipe down the analytical balance and surrounding hood area with a 70% isopropanol-dampened lint-free cloth.

    • Self-Validation: Inspect the cloth under ambient light; the absence of pale residue confirms the complete removal of microscopic thioamide dust.

Protocol B: Emergency Spill Containment
  • Evacuation & Assessment: If a spill occurs outside a fume hood, immediately alert personnel, restrict access, and evacuate the immediate vicinity[1].

  • Don Emergency PPE: Responders must upgrade to a tight-fitting full-face respirator equipped with HEPA/P100 filters, heavy-duty nitrile gloves, and a chemical-resistant apron[4].

  • Aerosol Suppression: Do not sweep dry powder , as mechanical agitation generates hazardous respiratory dust[5]. Gently cover the spill with damp absorbent paper or an inert absorbent material (e.g., vermiculite) to suppress aerosolization[6].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a solvent wipe[2].

    • Self-Validation: The area must be entirely free of the characteristic sulfurous odor associated with thioamides, confirming total decontamination.

Waste Disposal Logistics

Improper disposal of thioamides can lead to severe environmental contamination and facility safety breaches.

  • Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be segregated into a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container[5].

  • Liquid Waste: Solutions containing 5-Bromopyridine-3-carbothioamide must be strictly segregated into "Halogenated Organic Waste" due to the bromine atom. Never mix with acidic waste streams , as the thioamide group will degrade into toxic hydrogen sulfide gas[4].

  • Labeling: Label all waste containers with the full chemical name, CAS number (890093-82-0), and the primary GHS hazards ("Toxic if Swallowed", "Severe Eye/Skin Irritant")[1].

Hazard Mitigation Workflow

HazardMitigation cluster_Hazards Chemical Hazards (5-Bromopyridine-3-carbothioamide) cluster_PPE Required PPE & Controls cluster_Actions Operational Protocols H1 Skin/Eye Irritation (Halogenated Core) P1 Nitrile Gloves & Goggles (Barrier Protection) H1->P1 H2 Respiratory Toxicity (Aerosolized Powder) P2 N95/HEPA Respirator (Particulate Filtration) H2->P2 H3 Toxic Degradation (HBr, H2S Release) P3 Chemical Fume Hood (Ventilation Control) H3->P3 A1 Safe Weighing & Decontamination P1->A1 A2 Spill Containment (Damp Absorption) P2->A2 A3 Halogenated Waste Segregation P3->A3

Figure 1: Mechanistic workflow linking chemical hazards to required PPE and operational protocols.

References

  • Title: Safety Data Sheet: Methimazole (Thioamide derivative); Source: PCCA; URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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